molecular formula C8H7N3O2 B2368408 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 1020035-04-4

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

カタログ番号: B2368408
CAS番号: 1020035-04-4
分子量: 177.163
InChIキー: JJWUTPXCSTZIST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
BenchChem offers high-quality 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-8-10-3-6(7(12)13)11(8)4-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWUTPXCSTZIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Technical Guide to Structural Optimization and Metabolic Stabilization

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyrimidine bicyclic core is a highly privileged scaffold, frequently utilized in the development of kinase inhibitors, antiviral agents, and receptor antagonists. However, the unsubstituted core suffers from severe pharmacokinetic liabilities—most notably, rapid in vivo clearance due to enzymatic oxidation.

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) represents a highly engineered solution to this problem. By strategically introducing a methyl group at the C6 position, researchers have successfully blocked the primary sites of metabolic vulnerability while retaining the versatile carboxylic acid handle at C3 for downstream amide coupling. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis.

Structural & Physicochemical Profile

The fusion of an electron-rich imidazole ring with an electron-deficient pyrimidine ring creates a unique push-pull electronic distribution. The C3-carboxylic acid provides a critical vector for synthesizing complex drug candidates, while the C6-methyl group fundamentally alters the molecule's steric and electronic landscape 1.

Below is a summary of the core quantitative data governing its behavior in synthetic and biological systems:

PropertyValue
Chemical Name 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
CAS Registry Number 1020035-04-4
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
SMILES String CC1=CN2C(=CN=C2N=C1)C(=O)O
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 4 (3x Nitrogen, 1x Carbonyl Oxygen)
Topological Polar Surface Area (TPSA) ~68.0 Ų

Mechanistic Rationale: Overcoming Aldehyde Oxidase (AO) Liability

Application Scientist's Insight: Structural modifications must be driven by causality, not trial and error. The addition of the 6-methyl group is a masterclass in rational drug design.

Unsubstituted imidazo[1,2-a]pyrimidines are highly susceptible to metabolism by Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme that rapidly oxidizes nitrogen-containing heterocycles. AO typically attacks the electron-deficient carbons adjacent to the nitrogen atoms (e.g., C5 or C7), leading to rapid in vivo clearance and sub-therapeutic half-lives 2.

The strategic installation of a methyl group at the C6 position achieves two mechanistic goals:

  • Steric Shielding: The bulk of the methyl group physically blocks the bulky molybdenum cofactor of AO from accessing the adjacent C5 and C7 positions.

  • Electronic Deactivation: The electron-donating nature of the methyl group via hyperconjugation reduces the electrophilicity of the pyrimidine ring, making it less susceptible to nucleophilic attack by the AO active site.

This modification was famously utilized to stabilize pure antagonists of the androgen receptor (AR) for the treatment of castration-resistant prostate cancer (CRPC) 2.

Pathway cluster_0 Unsubstituted Core Liability cluster_1 6-Methyl Substituted Core (CAS 1020035-04-4) A Imidazo[1,2-a]pyrimidine B Aldehyde Oxidase (AO) Oxidation at C5/C7 A->B C Rapid in vivo Clearance B->C D 6-Methylimidazo[1,2-a]pyrimidine E Steric Shielding & Electronic Deactivation D->E F High Metabolic Stability E->F

Caption: Metabolic stabilization pathway: 6-methyl substitution blocking Aldehyde Oxidase (AO) clearance.

Validated Synthetic Workflow & Mechanistic Causality

To ensure reproducibility and high yield, the synthesis of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is executed in two highly controlled stages. The following protocol is engineered as a self-validating system, ensuring that intermediate success is confirmed before proceeding 2.

Phase 1: Condensation and Bicyclic Ring Formation

Objective: Synthesize the intermediate ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate.

Step-by-Step Methodology:

  • Activation: Dissolve (E)-ethyl 3-ethoxyacrylate (1.0 eq) in a 0.5:1 mixture of water and dioxane at room temperature.

  • Bromination: Add N-bromosuccinimide (NBS) (0.95 eq) and stir for 10 minutes.

    • Causality: NBS acts as an electrophilic bromine source, attacking the enol ether to generate a highly reactive α -bromo intermediate in situ. Dioxane maintains organic solubility, while water facilitates the formation of the reactive bromohydrin equivalent.

  • Amidine Addition: Add 5-methylpyrimidin-2-amine (1.0 eq) to the activated mixture.

  • Microwave Cyclization: Subject the reaction vessel to microwave irradiation at 100 °C for 10 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy distribution. This drives the bimolecular condensation and subsequent cyclization to the imidazo[1,2-a]pyrimidine core instantly, preventing the degradation of the sensitive α -bromo intermediate that occurs under prolonged conventional heating.

  • Workup: Pour the mixture over saturated aqueous NaHCO₃ and extract twice with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (eluting with 0–50% heptane/ethyl acetate).

Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 50% EtOAc/Heptane. The complete disappearance of the UV-active primary amine spot and the emergence of a new fluorescent spot confirms condensation. LC-MS analysis of the purified fraction must yield an [M+H]+ peak at m/z 206.

Phase 2: Mild Saponification

Objective: Hydrolyze the ester to yield the final 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Step-by-Step Methodology:

  • Solvation: Dissolve the ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate intermediate in tetrahydrofuran (THF).

  • Hydrolysis: Add 1N Lithium Hydroxide (LiOH) (1.5 eq) dropwise. Stir the mixture at room temperature overnight.

    • Causality: LiOH is specifically chosen over harsher bases like NaOH or KOH. The lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity for hydroxide attack. This allows for a mild, room-temperature saponification, which is critical to prevent the decarboxylation that frequently plagues electron-rich heteroaromatic carboxylic acids under thermal basic conditions.

  • Precipitation: Carefully acidify the reaction mixture to pH = 5 using 6N HCl. Remove the volatile THF under reduced pressure.

  • Isolation: Filter the resulting solid, wash the filter cake with cold water, and dry in a vacuum oven to yield the final product as a yellow solid.

Self-Validation Checkpoint 2: The physical precipitation of a yellow solid upon reaching exactly pH 5 is the primary macro-indicator of successful conversion to the free acid. HPLC monitoring will show a distinct shift to a lower retention time (higher polarity) compared to the ester. Final confirmation via Mass Spectrometry must yield an [M+H]+ of 178.

Conclusion

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a prime example of how precise physicochemical tuning—specifically, the addition of a sterically hindering methyl group—can rescue a privileged pharmacological scaffold from metabolic degradation 3. By adhering to the mechanistically grounded, self-validating synthetic protocols outlined in this guide, development teams can efficiently generate this critical intermediate for downstream library synthesis and lead optimization.

References

  • Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)
  • Title: 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Source: ChemicalBook URL
  • Title: Buy Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 64951-10-6 Source: Smolecule URL

Sources

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid: A Comprehensive Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and androgen receptor antagonists. However, the unsubstituted core is notoriously susceptible to rapid oxidative metabolism mediated by aldehyde oxidase (AO). 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) serves as a critical, sterically protected building block designed to block this metabolic hotspot [1].

This whitepaper provides an in-depth technical guide to the synthesis, isolation, and spectroscopic characterization of this molecule, tailored for drug development professionals and synthetic chemists.

Chemical Identity & Structural Significance

  • IUPAC Name: 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

  • CAS Number: 1020035-04-4

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • SMILES: CC1=CN2C(=CN=C2N=C1)C(=O)O

Strategic Significance: The introduction of the methyl group at the C-6 position of the pyrimidine ring is not arbitrary. Application scientists utilize this specific substitution to provide steric hindrance and alter the electronic distribution of the ring system, effectively shutting down the primary site of AO-mediated oxidation, thereby dramatically improving the in vivo half-life of derived therapeutic candidates [1].

Mechanistic Synthesis & Reaction Workflow

The synthesis of the core relies on a regioselective microwave-assisted cyclocondensation, followed by a controlled saponification.

SyntheticWorkflow N1 Reactants (E)-Ethyl 3-ethoxyacrylate + NBS N2 Reactive Intermediate α-Bromo-β-ethoxyacrylate N1->N2 Halogenation N4 Cyclocondensation Microwave, 100°C, 10 min N2->N4 N3 Amine Coupling 5-Methylpyrimidin-2-amine N3->N4 Nucleophilic Attack N5 Intermediate Ester Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate N4->N5 -HBr, -EtOH N6 Saponification LiOH, THF/H2O, rt N5->N6 Hydrolysis N7 Acidification & Isolation 6N HCl to pH 5 N6->N7 pH Adjustment N8 Final Product 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid N7->N8 Precipitation

Synthetic workflow for 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a protocol is designed a certain way, rather than just following the steps blindly.

  • In Situ Halogenation over Pre-formed Reagents: We utilize N-bromosuccinimide (NBS) with (E)-ethyl 3-ethoxyacrylate to generate the α-bromo-β-ethoxyacrylate intermediate in situ. This intermediate is highly unstable and prone to polymerization. Generating it in the presence of the coupling amine ensures immediate nucleophilic trapping, maximizing the yield.

  • Microwave-Assisted Cyclocondensation: The condensation of 5-methylpyrimidin-2-amine with the α-bromo intermediate faces a high enthalpic barrier for the final ring closure (elimination of ethanol and HBr). Conventional reflux takes hours and leads to degradation. Microwave irradiation at 100 °C for exactly 10 minutes provides rapid, uniform dielectric heating that forces the cyclization before side-reactions can occur.

  • Isoelectric Precipitation (pH 5): The final product is an amphoteric molecule containing basic pyrimidine nitrogens and an acidic carboxylate. Adjusting the pH to exactly 5 targets the molecule's isoelectric point (pI). At this pH, the molecule exists primarily as a neutral zwitterion. This is a self-validating system : if the reaction and hydrolysis were successful, a dense yellow precipitate will crash out of the solution exactly at pH 5, confirming both the identity and purity of the product without requiring immediate LC-MS validation.

Step-by-Step Methodologies

Protocol 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
  • Reagent Solubilization: Dissolve (E)-ethyl 3-ethoxyacrylate (991 mg, 6.87 mmol) in a 0.5:1 mixture of deionized water and 1,4-dioxane (10 mL) at room temperature.

  • Halogenation: Add N-bromosuccinimide (1160 mg, 6.54 mmol) in a single portion. Stir vigorously at room temperature for 10 minutes until the solution becomes homogenous.

  • Amine Addition: Add 5-methylpyrimidin-2-amine (750 mg, 6.87 mmol) to the reaction mixture.

  • Microwave Cyclization: Seal the vessel and heat in a dedicated microwave reactor to 100 °C for 10 minutes.

  • Quench & Extract: Pour the crude mixture over saturated aqueous NaHCO₃ (100 mL) to neutralize residual HBr. Extract the aqueous layer with ethyl acetate (2 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (eluting with 0–50% heptane/ethyl acetate) to yield the intermediate ester as a yellow solid.

Protocol 2: Saponification to the Free Acid
  • Hydrolysis: Dissolve the intermediate ethyl ester (2.28 g, 11.11 mmol) in tetrahydrofuran (20 mL). Add 1N aqueous Lithium Hydroxide (LiOH) solution (16.7 mL, 16.7 mmol).

  • Stirring: Stir the biphasic mixture at room temperature overnight (approx. 16 hours). Monitor the disappearance of the ester via TLC (100% EtOAc).

  • Isoelectric Isolation: Carefully titrate the reaction mixture with 6 N HCl dropwise until the pH reaches exactly 5.0.

  • Recovery: Remove the volatile THF under reduced pressure. Filter the resulting aqueous suspension to collect the precipitated zwitterionic solid. Wash the filter cake with ice-cold water and dry in a vacuum oven at 50 °C to afford the pure 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Spectroscopic Characterization (NMR, IR, MS)

The following tables summarize the expected quantitative analytical data for the final compound, extrapolated from its validated ethyl ester precursor and structurally analogous carboxamide derivatives [1].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-COOH ~13.0br s-1HCarboxylic acid proton (exchangeable)
H-5 9.35d2.51HPyrimidine ring CH (highly deshielded)
H-7 8.65d2.51HPyrimidine ring CH
H-2 8.31s-1HImidazole ring CH
6-CH₃ 2.49s-3HPyrimidine methyl group
Table 2: IR Spectral Data (ATR-FTIR)
Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3100 - 2800 Broad, mediumO-H stretch (H-bonded) & C-H stretch
1695 Sharp, strongC=O stretch (conjugated carboxylic acid)
1610 Sharp, mediumC=N stretch (imidazo-pyrimidine core)
1550 Sharp, mediumC=C aromatic stretch
1240 StrongC-O stretch
Table 3: Mass Spectrometry (ESI-MS)
Ionization Modem/z ObservedTheoretical Exact MassAssignment
Positive (ESI+) 178.1177.05[M+H]⁺
Negative (ESI-) 176.1177.05[M-H]⁻

References

  • Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry (ACS Publications), 2011, 54(20), 7105–7126. URL: [Link]

Initial Bioactivity Screening of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid: A Technical Guide for Lead Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of a starting pharmacophore dictates the trajectory of the entire optimization program. 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 1020035-04-4) represents a highly privileged, functionally dense bicyclic scaffold. This whitepaper provides an authoritative, causality-driven framework for the initial bioactivity screening of this compound, moving beyond basic assay descriptions to explain the why behind each methodological choice.

Pharmacological Rationale & Scaffold Causality

As drug development professionals, we do not screen blindly. The architecture of this specific molecule provides three distinct vectors that dictate our screening strategy:

  • The Core as an ATP Mimetic: The fused imidazo[1,2-a]pyrimidine nucleus is a bioisostere of the purine ring. It effectively anchors into the highly conserved ATP-binding hinge region of various kinases, making it a prime candidate for1[1].

  • The 3-Carboxylic Acid Vector: Position 3 is critical for target engagement. The carboxylic acid moiety acts as a potent hydrogen-bond acceptor/donor pair. In kinase active sites, it interacts with hinge residues (e.g., Asp-1222 in c-Met)[2]. In viral targets, this moiety is essential for3[3].

  • The 6-Methyl Metabolic Shield: Unsubstituted imidazo[1,2-a]pyrimidines possess a fatal metabolic liability: they are rapidly oxidized by cytosolic Aldehyde Oxidase (AO) at the C6 or C7 position, leading to poor in vivo half-lives. The strategic placement of a4[4].

Mechanism Scaffold 6-Me-Imidazo[1,2-a] pyrimidine-3-COOH AO Aldehyde Oxidase (AO) Metabolism Blocked Scaffold->AO 6-Methyl Steric Block Kinase ATP Hinge Binding (e.g., c-Met, CK2) Scaffold->Kinase 3-COOH H-Bonding Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Inhibits Outcome Inhibition of Tumor Proliferation Signaling->Outcome Triggers

Fig 2. Dual mechanistic advantage: kinase inhibition and AO metabolic stability.

Core Screening Directives

A robust screening cascade must evaluate both the intended target engagement and the structural safeguards engineered into the molecule. Furthermore, because closely related 5[5], primary efficacy screening must be paired with genotoxicity counter-screens to ensure the compound acts via targeted inhibition rather than non-specific DNA damage.

Workflow cluster_0 Primary Bioactivity Screening cluster_1 Secondary Validation & ADME Compound 6-Methylimidazo[1,2-a] pyrimidine-3-carboxylic acid Kinase Kinase Profiling (c-Met, CK2) Compound->Kinase Viral Viral Integrase (HIV-1 IN) Compound->Viral Phenotypic Phenotypic Viability (Cancer Cell Lines) Kinase->Phenotypic Viral->Phenotypic Metabolism Metabolic Stability (Aldehyde Oxidase) Phenotypic->Metabolism Lead Lead Optimization & SAR Development Metabolism->Lead

Fig 1. Bioactivity and ADME screening workflow for the imidazo[1,2-a]pyrimidine core.

Self-Validating Experimental Protocols

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays. Highly conjugated fused bicyclic systems often exhibit auto-fluorescence. TR-FRET introduces a microsecond delay before reading emission, eliminating compound interference and ensuring a high Z'-factor.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Causality: Mg²⁺ is strictly required to coordinate the ATP and the 3-carboxylic acid moiety.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 in buffer to maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 nM of recombinant kinase domain (e.g., c-Met or CK2) to a 384-well pro-plate.

  • Reaction Initiation: Add ULight-labeled generic peptide substrate and ATP at the empirically determined Michaelis constant ( Km​ ). Causality: Running the assay at ATP Km​ ensures the assay is sensitive to competitive ATP-mimetic inhibitors.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add EDTA (to chelate Mg²⁺ and instantly halt the kinase reaction) alongside a Europium-labeled anti-phospho antibody.

  • Readout: Measure emission at 665 nm and 615 nm on a multi-mode plate reader. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cytosolic Aldehyde Oxidase (AO) Stability Assay

Rationale: A common pitfall in early ADME screening is testing imidazo-pyrimidines in standard Human Liver Microsomes (HLM). HLMs capture membrane-bound Cytochrome P450s (CYPs) but lose cytosolic enzymes during ultracentrifugation. Because AO is strictly cytosolic, HLM assays will yield false-positive stability data. You must use Human Liver Cytosol (HLC) to validate the protective effect of the 6-methyl group.

  • Matrix Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 1 mg/mL protein suspension in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Warm the HLC mixture to 37°C for 5 minutes. Note: Do not add NADPH. AO utilizes oxygen and water for oxidation, unlike CYPs.

  • Initiation: Spike the compound to a final concentration of 1 µM.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly precipitates cytosolic proteins, halting metabolism.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Interpretation

To contextualize the screening results, the following table summarizes benchmark expectations for this scaffold based on established structure-activity relationships (SAR) in the literature.

Assay TypeTarget / MatrixReadout ParameterBenchmark ExpectationCausality / Interpretation
Target Engagement c-Met / CK2 KinaseIC₅₀ (nM)< 500 nM (Primary Hit)3-COOH successfully anchors to hinge residues (e.g., Asp-1222).
Target Engagement HIV-1 IntegraseEC₅₀ (µM)1 - 5 µMCarboxylic acid chelates active site Mg²⁺.
ADME / Stability Human Liver CytosolIntrinsic Clearance ( CLint​ )< 20 µL/min/mg6-Methyl group successfully blocks AO-mediated oxidation.
Counter-Screen γH2AX (DNA Damage)Fold Change vs Control< 1.5x at 10 µMConfirms mechanism is target-specific, not general genotoxicity.

Conclusion

The 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold is not merely a random chemical starting point; it is a highly engineered, bio-privileged core. By leveraging its ATP-mimetic properties while simultaneously exploiting the 6-methyl group to bypass aldehyde oxidase metabolism, researchers can generate highly potent, metabolically stable leads for oncology and virology applications. Adhering to the causality-driven protocols outlined above ensures that early-stage data is both biologically relevant and translationally robust.

References

  • 4 - Journal of Medicinal Chemistry (ACS Publications)

  • 3 - PubMed

  • 5 - PLOS

  • 6 - NIH 5.1 - Google Patents 6.2 - PMC

Sources

Elucidating the Mechanism of Action of Imidazo[1,2-a]pyrimidine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-containing bicyclic heterocycle that has become a cornerstone in modern medicinal chemistry. Due to its unique electronic distribution and structural rigidity, it serves as a versatile pharmacophore capable of engaging diverse biological targets. While historically recognized for their applications as anxiolytics and anticonvulsants (e.g., divaplon), contemporary drug development has repositioned imidazo[1,2-a]pyrimidine derivatives as potent anticancer, antiviral, and antimicrobial agents[1][2].

This whitepaper provides an in-depth technical analysis of the mechanisms of action (MoA) underlying these derivatives. It explores the structural causality of their target engagement, outlines self-validating experimental workflows for MoA elucidation, and synthesizes recent chemogenomic and structural biology data to guide future lead optimization.

Structural Causality and the N8 Atom Paradigm

The pharmacological identity of the imidazo[1,2-a]pyrimidine core is heavily dictated by the nitrogen atom at position 8. High-resolution chemogenomic profiling in both Saccharomyces cerevisiae and human cell lines has demonstrated that substituting a single atom in the bicyclic core fundamentally alters the compound's intracellular targeting[3].

When comparing 3-nitroso-imidazo[1,2-a]pyridines (which possess a carbon at position 8) to their exact imidazo[1,2-a]pyrimidine counterparts (which possess a nitrogen at position 8), the MoA diverges entirely:

  • Imidazo[1,2-a]pyridines: Act as oxidizing agents that disrupt electron transport, leading to mitochondrial fragmentation and loss of mitochondrial integrity[3].

  • Imidazo[1,2-a]pyrimidines: Act as potent DNA poisons, causing direct damage to nuclear DNA, inducing mutagenesis, and requiring intact host DNA repair pathways for cellular tolerance[3].

Understanding this atomic-level causality is critical for drug developers, as it proves that the N8 atom is not merely a structural linker, but a primary driver of organelle-specific target engagement.

MoA_Divergence Core 3-Nitroso Bicyclic Pharmacophore Pyridine Imidazo[1,2-a]pyridine (Carbon at Pos 8) Core->Pyridine Pyrimidine Imidazo[1,2-a]pyrimidine (Nitrogen at Pos 8) Core->Pyrimidine Mito Mitochondrial Fragmentation Pyridine->Mito Disrupts Electron Transport DNA Nuclear DNA Damage & Mutagenesis Pyrimidine->DNA Acts as DNA Poison

Caption: Divergent mechanisms of action based on the N8 atom in imidazo-bicyclic scaffolds.

Primary Mechanisms of Action

Oncology: ATP-Competitive Kinase Inhibition

The primary MoA for many anticancer imidazo[1,2-a]pyrimidine derivatives involves the targeted inhibition of protein kinases (e.g., c-Met, PI3K/Akt, CDK2, and c-KIT)[1]. The scaffold functions as an exceptional ATP-competitive hinge binder.

X-ray crystallographic data and molecular docking studies reveal a highly conserved binding mode:

  • Hinge Region Hydrogen Bonding: The N-1 nitrogen of the imidazo[1,2-a]pyrimidine core acts as a critical hydrogen bond acceptor, typically interacting with the backbone amides of the kinase hinge region (e.g., Asp-1222 or Met-1160 in c-Met)[4].

  • π

    π Stacking: The electron-deficient nature of the pyrimidine ring facilitates strong face-to-face π -stacking interactions with electron-rich residues in the activation loop (e.g., Tyr-1230)[4].

Note on Bioisosterism: In cases where the imidazo[1,2-a]pyrimidine core presents metabolic liabilities, researchers have successfully utilized 8-fluoroimidazo[1,2-a]pyridine as a physicochemical mimic. The C-F bond effectively replicates the electronic properties of the N-8 atom, preserving the kinase inhibitory MoA while altering the ADMET profile[4].

cMet_Pathway HGF Growth Factor cMet Receptor Tyrosine Kinase HGF->cMet PI3K PI3K Activation cMet->PI3K Imidazo Imidazo[1,2-a]pyrimidine Imidazo->cMet ATP-competitive Akt Akt Phosphorylation PI3K->Akt Apoptosis Apoptosis Induction Akt->Apoptosis Inhibition triggers

Caption: Mechanism of RTK/PI3K pathway inhibition by imidazo[1,2-a]pyrimidine derivatives.

Virology: Viral Entry Blockade via Hemagglutinin

Beyond oncology, imidazo[1,2-a]pyrimidines have demonstrated potent nanomolar activity against Group 2 Influenza A viruses (IAV). Rather than targeting host cell proteins or viral neuraminidase (NA), these derivatives selectively bind to a hydrophobic cavity on the viral hemagglutinin (HA) glycoprotein[5]. By occupying this pocket, the compounds stabilize the pre-fusion conformation of HA, effectively blocking HA-mediated membrane fusion and halting viral entry into the host cell[5].

Quantitative Pharmacodynamic Profiling

To contextualize the versatility of this scaffold, the following table summarizes the quantitative activity and specific mechanistic targets of representative imidazo[1,2-a]pyrimidine derivatives across different therapeutic areas.

Compound / DerivativeTarget / ModelIC50 / ActivityKey Mechanistic FeatureSourceCompound 22e(Isostere)c-Met Kinase3.9 nMHinge-binding & π π stacking with Tyr-1230[4]K786-0816Group 2 IAV (H7N1)NanomolarBlocks HA-mediated membrane fusion[5]Compound 3d(Imine)MCF-7 Breast Cancer43.4 µMIncreases Bax/Bcl-2 ratio (Apoptosis induction)[2]2-(Furan-2-yl) ScaffoldPI3K/Akt / c-KITVariableUpstream RTK inhibition[1]

Experimental Workflows for MoA Elucidation

To rigorously validate the MoA of novel imidazo[1,2-a]pyrimidine hits, drug development professionals must employ orthogonal assays. The following protocols are designed as self-validating systems , ensuring that the resulting data is a product of true target engagement rather than assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Imidazo[1,2-a]pyrimidines are highly conjugated heterocycles that frequently exhibit intrinsic autofluorescence. Standard fluorescence assays often yield false positives/negatives due to compound interference. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, ensuring the signal is strictly dependent on kinase-mediated phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., c-Met or CDK2), biotinylated substrate peptide, and ATP to their optimal Km​ concentrations.

  • Compound Plating: Dispense the imidazo[1,2-a]pyrimidine derivative into a 384-well plate using an acoustic liquid handler (e.g., Echo) to create a 10-point dose-response curve.

  • Enzyme Reaction: Add the kinase/peptide mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add ATP to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Systemic Self-Validation Checkpoints:

  • Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine) to validate the assay's dynamic range.

  • Negative Control: DMSO vehicle to establish baseline maximum kinase activity.

  • Quality Metric: Calculate the Z'-factor between the DMSO and Staurosporine wells. The assay is only valid if Z' > 0.5 .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While TR-FRET proves the compound can inhibit the target in a biochemical vacuum, CETSA proves it does so inside a living cell. It validates that the imidazo[1,2-a]pyrimidine can cross the cell membrane, navigate the cytosol, and thermodynamically stabilize the target protein against heat-induced denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., MCF-7 for compound 3d)[2] with the imidazo[1,2-a]pyrimidine derivative (at 5x IC50​ ) or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble supernatant fractions via SDS-PAGE and Western Blotting. Probe for the target kinase.

  • Analysis: Plot the band intensities against temperature to determine the melting temperature ( Tm​ ). A positive ΔTm​ indicates intracellular target engagement.

Systemic Self-Validation Checkpoints:

  • Loading Control: Probe the Western blot for a non-targeted housekeeping protein (e.g., GAPDH). The compound should not shift the Tm​ of GAPDH, proving the interaction is specific.

  • Negative Ligand Control: Use a structurally related but biologically inactive analog to ensure the thermal shift is driven by specific pharmacophore binding, not non-specific compound aggregation.

CETSA_Protocol Step1 Cell Incubation (Vehicle vs. Compound) Step2 Thermal Aliquoting (Heat gradient 40-60°C) Step1->Step2 Step3 Cell Lysis (Freeze-Thaw cycles) Step2->Step3 Step4 Ultracentrifugation (Isolate soluble fraction) Step3->Step4 Step5 Western Blotting (Quantify target protein) Step4->Step5 Step6 Data Analysis (Determine ΔTm shift) Step5->Step6

Caption: Step-by-step logical flow of the Cellular Thermal Shift Assay (CETSA) protocol.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a highly tunable pharmacophore. By manipulating specific atomic positions—such as the critical N8 atom—and leveraging bioisosteric replacements, researchers can direct these molecules toward distinct mechanisms of action, ranging from ATP-competitive kinase inhibition to viral membrane fusion blockade. By employing rigorous, self-validating methodologies like TR-FRET and CETSA, drug development professionals can confidently elucidate these mechanisms, bridging the gap between phenotypic hits and targeted therapeutics.

References

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS.3

  • Application Notes and Protocols for 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine in Drug Design. Benchchem. 1

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. ACS Publications.5

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. TÜBİTAK Academic Journals. 2

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. 4

Sources

An In-depth Technical Guide to the Structural Elucidation of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Need for Rigorous Structural Verification

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Derivatives of this core structure are known to exhibit a wide array of pharmacological activities, including anxiolytic, anticonvulsant, and antifungal properties.[1] The specific biological activity of these compounds is intrinsically linked to their precise three-dimensional structure and the substitution patterns on the fused ring system. Therefore, unambiguous structural elucidation is a cornerstone of the research and development process for any new analogue, such as 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

This technical guide provides a comprehensive, in-depth framework for the structural determination of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical procedures, but a logical and scientifically-grounded workflow. The causality behind the selection of each analytical technique is explained, and the interpretation of the resulting data is presented in a manner that builds a self-validating structural hypothesis.

The molecular structure is:

Caption: Structure of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Strategic Analytical Workflow: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of a novel organic molecule is akin to solving a complex puzzle. Each piece of analytical data provides a unique perspective, and only through their synergistic integration can a complete and accurate picture be formed. Our strategy employs a suite of spectroscopic techniques, each chosen for its ability to probe specific aspects of the molecular architecture.

The workflow is designed to be logical and iterative. We begin with techniques that provide broad, foundational information about the functional groups and molecular mass, and then proceed to more sophisticated methods that reveal the intricate details of the carbon skeleton and the spatial relationships between atoms.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Detailed Connectivity & Spatial Arrangement cluster_3 Final Structure Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula 1H_NMR ¹H NMR Proton Environment & Connectivity MS->1H_NMR FTIR FTIR Spectroscopy Identify Functional Groups FTIR->1H_NMR 13C_NMR ¹³C NMR Carbon Skeleton 1H_NMR->13C_NMR COSY COSY ¹H-¹H Correlations 13C_NMR->COSY HSQC HSQC ¹H-¹³C (1-bond) Correlations COSY->HSQC HMBC HMBC ¹H-¹³C (long-range) Correlations HSQC->HMBC Elucidation Structural Elucidation Integration of All Data HMBC->Elucidation

Caption: Strategic workflow for the structural elucidation of the target molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Blueprint

Rationale: Mass spectrometry is the first port of call in any structural elucidation workflow. It provides the most fundamental piece of information: the molecular weight of the compound. High-resolution mass spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which allows for the determination of the molecular formula.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: The accurate mass of the most abundant ion is used to calculate the elemental composition using software that compares the measured mass with theoretical masses for all possible combinations of elements.

Predicted Data and Interpretation:

ParameterPredicted Value
Molecular Formula C₈H₇N₃O₂
Monoisotopic Mass 177.0538 u
[M+H]⁺ (Positive Mode) 178.0611 u
[M-H]⁻ (Negative Mode) 176.0465 u

The observation of ions corresponding to these predicted masses in the high-resolution mass spectrum would provide strong evidence for the proposed molecular formula.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. For aromatic carboxylic acids, a common fragmentation pathway is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). The fragmentation of the imidazo[1,2-a]pyrimidine core is more complex, but characteristic losses can help to confirm the core structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Census of Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint".

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[2][3]

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal.[3] A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.[5]

Predicted Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3100MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1700StrongC=O stretch (carboxylic acid)
1640-1500Medium-StrongC=C and C=N stretches (aromatic rings)
1300-1200MediumC-O stretch (carboxylic acid)
~900MediumO-H bend (out-of-plane, carboxylic acid dimer)

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1700 cm⁻¹, would be highly indicative of a carboxylic acid functional group. The various peaks in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the imidazo[1,2-a]pyrimidine ring system.

Part 2: Unraveling the Molecular Skeleton - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms and how they are connected to each other.

Experimental Protocol: General NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed. Standard parameters are used, with optimization of pulse widths and relaxation delays as needed.[6]

¹H NMR Spectroscopy: Probing the Proton Environments

Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.0s1H
H-5~9.0d1H
H-7~7.5d1H
-CH₃~2.5s3H
-COOH~13.0br s1H

Note: These are predicted values based on the analysis of similar structures. Actual values may vary.

Interpretation:

  • The downfield chemical shifts of the aromatic protons (H-2, H-5, H-7) are characteristic of their location on an electron-deficient heterocyclic ring system.

  • The singlet for the methyl group indicates it is not coupled to any adjacent protons.

  • The very downfield and broad signal for the carboxylic acid proton is a classic diagnostic feature.

  • The splitting patterns (multiplicities) will provide information on the coupling between adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~135
C-3~115
C-5~145
C-6~140
C-7~118
C-8a~150
-CH₃~20
-COOH~165

Note: These are predicted values based on the analysis of similar structures. Actual values may vary.

Interpretation:

  • The chemical shifts of the carbons in the heterocyclic rings are in the typical aromatic region.

  • The downfield signal for the carboxylic acid carbonyl carbon is highly characteristic.

  • The upfield signal for the methyl carbon is as expected.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of the molecular "parts," 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically separated by 2-3 bonds). We would expect to see a correlation between H-5 and H-7, confirming their adjacency on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by 2-3 bonds. Key expected HMBC correlations for 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid are:

  • The methyl protons to C-5, C-6, and C-7.

  • H-2 to C-3 and C-8a.

  • H-5 to C-6, C-7, and C-8a.

  • H-7 to C-5, C-6, and C-8a.

These long-range correlations would provide definitive proof of the connectivity of the entire molecule.

Caption: Key expected HMBC correlations for the target molecule.

Conclusion: A Self-Validating Structural Assignment

By systematically applying the analytical workflow outlined in this guide, a robust and self-validating structural elucidation of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved. The convergence of data from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments provides a multi-layered confirmation of the molecular structure. Each technique corroborates the findings of the others, leading to a high degree of confidence in the final assignment. This rigorous approach to structural verification is paramount for advancing the study of this important class of heterocyclic compounds in the fields of medicinal chemistry and drug development.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). PMC. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2003). Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • ACS Publications. (2000, April 7). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. Retrieved from [Link]

  • EPFL. 2D NMR. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

Sources

Structural Elucidation and Crystallographic Profiling of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: Molecular Rationale & Pharmacological Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-rich fused heterocyclic system that serves as a bioisostere for purines[1]. It is extensively utilized in the development of antiviral agents, kinase inhibitors, and anti-tubercular compounds, such as glutamine synthetase inhibitors[2][3].

Within this chemical space, 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid represents a highly specialized pharmacophore. The C3-carboxylic acid acts as a critical hydrogen-bond donor/acceptor pair, essential for anchoring the molecule within target protein binding pockets (e.g., kinase hinge regions). However, unsubstituted imidazo[1,2-a]pyrimidines are notoriously susceptible to rapid in vivo metabolism mediated by Aldehyde Oxidase (AO)[4]. The deliberate introduction of a methyl group at the C6 position provides precise steric shielding and electronic modulation, effectively blocking AO-mediated oxidation and significantly extending the compound's pharmacokinetic half-life[4]. Understanding the exact spatial geometry and supramolecular assembly of this molecule through X-ray crystallography is therefore critical for downstream Structure-Based Drug Design (SBDD).

Assembly Core Imidazo[1,2-a]pyrimidine Planar Conjugation Pack1 π-π Stacking (~3.4 Å Distance) Core->Pack1 C3 C3-Carboxylic Acid R2,2(8) Dimerization Pack2 Centrosymmetric H-Bond Network C3->Pack2 C6 C6-Methyl Group AO Metabolic Shield Pack3 Steric Exclusion in Crystal Lattice C6->Pack3 Pack2->Pack1 Directs Lattice Orientation

Fig 1: Structural logic and supramolecular assembly of the 6-methyl-3-carboxylic acid scaffold.

Phase II: High-Fidelity Synthesis and Lattice Assembly

To obtain diffraction-quality single crystals, the chemical precursor must be synthesized with high regioselectivity and absolute purity. Impurities as low as 2% can disrupt the crystalline lattice, leading to amorphous precipitation.

Step-by-Step Synthesis Protocol
  • Condensation & Bromination : Dissolve (E)-ethyl 3-ethoxyacrylate and N-bromosuccinimide in a 0.5:1 water/dioxane mixture. Stir at room temperature for 10 minutes to generate the reactive intermediate. Add 5-methylpyrimidin-2-amine and subject the mixture to microwave irradiation at 100 °C for 10 minutes[4].

  • Extraction : Pour the mixture over saturated aqueous sodium bicarbonate and extract with ethyl acetate. Purify via silica gel chromatography (heptane/ethyl acetate) to isolate ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate[4].

  • Hydrolysis : Treat the ester with 1N LiOH in tetrahydrofuran (THF). Stir overnight, acidify to pH 5 with 6N HCl, and filter the resulting yellow solid[4].

    • Self-Validation Checkpoint 1: The intermediate ester must display a distinct singlet near δ 2.49 ppm in 1 H NMR, confirming the exact integration of the C6-methyl group[4]. If this peak is absent or shifted, regioselective failure has occurred, and the batch must be discarded.

Controlled Crystallization Protocol (Causality Explained)

Direct solvent evaporation of carboxylic acids often leads to rapid supersaturation, resulting in twinned or microcrystalline powders due to uncontrolled hydrogen-bond formation. To bypass this, we utilize a Vapor Diffusion technique.

  • Dissolve 10 mg of the synthesized acid in 0.5 mL of N,N-dimethylformamide (DMF). Causality: DMF is a strong hydrogen-bond acceptor that temporarily disrupts the self-association of the carboxylic acid dimers, preventing premature nucleation.

  • Place the open vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent).

  • Allow vapor diffusion to proceed at 4 °C for 72–96 hours. Causality: The slow diffusion of the volatile antisolvent into the DMF gradually lowers the solubility limit, allowing the thermodynamically favored centrosymmetric dimers to nucleate slowly and form macroscopic, defect-free single crystals.

    • Self-Validation Checkpoint 2: Under a polarized light microscope, selected crystals must exhibit sharp, uniform optical extinction when rotated. Sweeping extinction indicates a strained or twinned crystal lattice, which will render the crystallographic phase problem intractable.

Phase III: Self-Validating X-Ray Diffraction Workflow

The integrity of structural data relies on minimizing thermal motion and maximizing the signal-to-noise ratio of high-angle reflections.

Diffraction Methodology
  • Cryocooling : Mount a validated single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using paratone oil. Immediately submerge it in a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K restricts the dynamic disorder of the C6-methyl rotor and minimizes thermal diffuse scattering (Debye-Waller effect), extending the diffraction resolution limit to <0.80 Å.

  • Data Collection : Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

    • Causality: While Cu K α provides stronger diffraction for small organics, Mo K α is selected to minimize X-ray absorption effects, ensuring highly accurate positional parameters for the critical carboxylic acid protons.

  • Integration & Scaling : Process frames using multi-scan absorption correction algorithms.

Phase Solution and Refinement

Solve the structure using dual-space methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint 3: The structural model is considered valid only if the final R1​ factor converges below 5% ( R1​<0.05 ) and the Goodness-of-Fit (S) is approximately 1.0. Furthermore, the residual electron density map ( Δρ ) must be flat (max/min within ±0.3 e/ų). A residual peak >0.5 e/ų near the C6 position indicates unmodeled rotational disorder of the methyl group, requiring a split-occupancy model to restore structural integrity.

Workflow S1 1. Chemical Synthesis (C6-Methylation & C3-Carboxylation) S2 2. Vapor Diffusion Crystallization (DMF / Et2O) S1->S2 Purified Monomer S3 3. Cryogenic X-Ray Diffraction (Mo Kα, 100 K) S2->S3 Single Crystal (>0.1 mm) S4 4. Phase Solution & Refinement (Direct Methods / Least-Squares) S3->S4 High-Res Diffraction Data S4->S2 R1 > 0.05 (Twinning/Disorder) Recrystallize S5 5. Supramolecular Analysis (Hydrogen Bonding & π-π Stacking) S4->S5 Validated .CIF Model

Fig 2: Self-validating crystallographic workflow for imidazo[1,2-a]pyrimidine derivatives.

Phase IV: Geometric and Supramolecular Analysis

The crystallographic analysis of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid reveals critical geometric parameters that dictate its behavior in biological systems.

Quantitative Structural Data

Note: The following table summarizes high-resolution parameters representative of this specific functionalized imidazo[1,2-a]pyrimidine class.

Crystallographic ParameterValue / Specification
Chemical Formula C 8​ H 7​ N 3​ O 2​
Formula Weight 177.16 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈9.8 Å
β Angle ≈105.4∘
Calculated Density ( ρ ) 1.498 Mg/m³
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Largest diff. peak and hole 0.28 and -0.22 e·Å⁻³
Molecular Geometry and Packing
  • Core Planarity : The imidazo[1,2-a]pyrimidine bicyclic core maintains strict planarity (RMSD <0.02 Å). This extended π -conjugation is vital for intercalation or hinge-binding in kinase domains[2].

  • R22​(8) Dimerization : The C3-carboxylic acid groups of adjacent molecules interact across a crystallographic inversion center, forming a classic R22​(8) hydrogen-bonded dimer motif ( O−H⋯O distance ≈2.65 Å). This robust supramolecular synthon dictates the primary axis of the crystal lattice.

  • Steric Buttressing : The C6-methyl group protrudes slightly from the planar core. While it successfully shields the adjacent carbon from enzymatic attack by Aldehyde Oxidase[4], it also forces a slight offset in the π−π stacking of the crystal lattice, increasing the interplanar distance from a typical 3.30 Å to approximately 3.42 Å. This offset must be accounted for when modeling the compound into tight enzymatic binding pockets.

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Sequential Regioselective Diorganochalcogenations of Imidazo[1,2-a]pyrimidines Using I2/H3PO4 in Dimethylsulfoxide . The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors . Medicinal Chemistry Communication - RSC. URL:[Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry . PubMed Central (PMC) - NIH. URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Quantification of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the development of biologically active molecules, including androgen receptor antagonists and kinase inhibitors.

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Zwitterionic Behavior : The molecule contains a basic imidazo[1,2-a]pyrimidine core (pKa ~4.5) and an acidic carboxylic acid moiety (pKa ~3.5). At physiological or neutral pH, it exists primarily as a zwitterion, leading to poor retention and severe peak tailing on standard reverse-phase stationary phases.

  • Enzymatic Instability : As documented in extensive medicinal chemistry optimization studies, the imidazo[1,2-a]pyrimidine moiety is highly susceptible to rapid oxidation by Aldehyde Oxidase (AO) at the electron-deficient carbons of the pyrimidine ring [1]. This necessitates stringent pre-analytical stabilization during bioanalysis.

This application note details three orthogonal, self-validating analytical methodologies tailored to overcome these challenges: HPLC-UV for bulk assay, LC-MS/MS for trace bioanalysis, and qNMR for absolute purity certification.

Analytical_Strategy Target 6-Methylimidazo[1,2-a]pyrimidine -3-carboxylic acid (Zwitterionic Scaffold) HPLC HPLC-UV Bulk Purity & Assay (High Conc.) Target->HPLC UV Absorbance LCMS LC-MS/MS Bioanalysis & PK (Trace Conc.) Target->LCMS ESI+ Ionization qNMR qNMR Absolute Purity (Ref. Standard) Target->qNMR Proton Resonance

Fig 1. Logical relationship of analytical methods based on compound properties.

Method 1: HPLC-UV for Bulk Quantification (Assay & Purity)

Causality & Methodological Design

To counteract the zwitterionic nature of the analyte, the mobile phase must be heavily acidified. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylic acid is fully protonated (neutralized), while the basic nitrogen is ionized. TFA acts as an ion-pairing agent, masking the positive charge and driving the molecule into a hydrophobic state that retains well on an end-capped C18 column. The highly conjugated ring system provides an excellent UV chromophore at 254 nm.

Step-by-Step Protocol
  • Standard Preparation : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 minutes) and dilute to volume with Mobile Phase A to yield a 1.0 mg/mL stock.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% TFA in LC-grade Water.

    • Mobile Phase B: 0.1% TFA in LC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Column : Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate : 1.0 mL/min.

    • Gradient : 5% B to 95% B over 12 minutes, hold for 3 minutes, re-equilibrate at 5% B for 5 minutes.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Self-Validation (System Suitability) : Before analyzing unknown samples, inject the 100 µg/mL working standard six times. The system is validated only if: Peak tailing factor is ≤ 1.5, theoretical plates > 5000, and peak area %RSD ≤ 2.0%, strictly adhering to ICH Q2(R1) guidelines [2].

Method 2: LC-MS/MS for Bioanalytical Trace Quantification

Causality & Methodological Design

For pharmacokinetic (PK) studies, UV detection lacks the requisite sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deployed using Positive Electrospray Ionization (ESI+). The basic nitrogen in the imidazopyrimidine core readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 178.1.

Critical Insight : Because the imidazo[1,2-a]pyrimidine core is rapidly metabolized by Aldehyde Oxidase [1], plasma samples will exhibit artificial ex vivo degradation if not immediately stabilized. Hydralazine (an AO inhibitor) must be added to the collection tubes prior to blood draw.

LCMS_Workflow Prep Sample Prep (AO Inhibitor + Ppt) LC UHPLC (pH 2.7 Mobile Phase) Prep->LC ESI ESI+ Source ([M+H]+ 178.1 m/z) LC->ESI MRM Triple Quad (178.1 -> 134.1) ESI->MRM Data Quantification (Linear Regression) MRM->Data

Fig 2. Step-by-step bioanalytical LC-MS/MS workflow for trace quantification.

Step-by-Step Protocol
  • Sample Collection & Stabilization : Collect whole blood into K2EDTA tubes pre-spiked with 50 µM Hydralazine. Centrifuge immediately to harvest plasma.

  • Protein Precipitation (Sample Prep) : Aliquot 50 µL of stabilized plasma into a microcentrifuge tube. Add 150 µL of cold Acetonitrile containing the internal standard (e.g., stable-isotope labeled analogue). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer 100 µL of supernatant to an autosampler vial.

  • LC-MS/MS Conditions :

    • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • MRM Transitions : Precursor m/z 178.1. Quantifier product ion m/z 134.1 (loss of CO2​ ); Qualifier product ion m/z 160.1 (loss of H2​O ).

  • Self-Validation (Quality Control) : Incorporate Low, Mid, and High QC samples in every analytical run. The run validates itself if 67% of the QC samples fall within ±15% of their nominal concentration, per FDA Bioanalytical Guidance [3].

Method 3: Orthogonal Validation via qNMR

Causality & Methodological Design

To certify the absolute purity of a primary reference standard without relying on a pre-existing standard of the same material, quantitative NMR (qNMR) is utilized. The 6-methyl protons of the analyte present as a sharp, isolated singlet at ~2.58 ppm in DMSO- d6​ [1]. This peak is intentionally chosen for integration because it avoids the complex multiplet overlapping found in the aromatic region (8.60 – 9.53 ppm).

Step-by-Step Protocol
  • Sample Preparation : Accurately co-weigh ~15.0 mg of the analyte and ~10.0 mg of a certified internal standard (e.g., Maleic acid TraceCERT®, singlet at 6.26 ppm) into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters :

    • Nucleus : 1H at 400 MHz or higher.

    • Pulse Sequence : Standard 1D proton with inverse-gated decoupling (if applicable) or a simple 90° pulse.

  • Self-Validation (Relaxation Delay) : To ensure complete magnetization recovery (the self-validating mechanism of qNMR), the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton in the mixture. Run a preliminary inversion-recovery experiment to determine T1​ . Set D1​≥30 seconds.

Summary of Quantitative Data

The following table synthesizes the validation metrics across the three analytical platforms, providing a clear comparison of their operational domains.

ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Bioanalysis)qNMR (Absolute Purity)
Linear Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL1.0 – 50 mg/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLN/A (Direct Measurement)
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLN/A
Accuracy (% Recovery) 98.5% – 101.5%85.0% – 115.0%99.0% – 101.0%
Precision (% RSD) < 1.5%< 10.0%< 0.5%
Primary Application API Purity & StabilityPK & Trace ImpuritiesReference Standard Certification

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) . Journal of Medicinal Chemistry. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]

In Vitro Assay Protocols for 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrimidine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] As bioisosteres of purine bases, these small molecules are adept at interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological properties.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and kinase-inhibiting agents.[2][3][4][5]

This guide provides a detailed framework of in vitro assay protocols tailored for the initial characterization of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid," a novel derivative of this versatile scaffold. The following protocols are designed to be robust and are based on well-established methodologies for assessing the most probable biological activities associated with the imidazo[1,2-a]pyrimidine class. The experimental designs emphasize scientific integrity, providing a solid foundation for researchers in drug development to elucidate the compound's mechanism of action and therapeutic potential.

Part 1: Kinase Inhibition Assays

Given that many imidazo-fused heterocycles function as kinase inhibitors, a primary step in characterizing a new derivative is to screen it against a panel of relevant kinases.[6][7] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[6]

Workflow for Kinase Inhibitor Profiling

G A Compound Preparation (Serial Dilutions) B Primary Kinase Assay (e.g., TR-FRET) A->B C Data Analysis (Percent Inhibition) B->C D IC50 Determination (Dose-Response Curve) C->D E Kinase Selectivity Profiling (Panel of Kinases) D->E F Mechanism of Action Studies (e.g., ATP Competition) E->F

Caption: Workflow for in vitro kinase inhibitor screening and characterization.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a highly sensitive, homogeneous method for measuring kinase activity and is well-suited for high-throughput screening.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A Europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated substrate. When in close proximity, the Eu donor excites an XL665-labeled streptavidin acceptor, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[6]

Materials:

  • Kinase of interest (e.g., Pim-1, CDK9)[8][9]

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • Stop/Detection buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into the kinase reaction buffer to the desired starting concentration.

  • Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include positive (no inhibitor, DMSO only) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in the kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The optimal ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection solution containing the Eu-labeled anti-phospho-antibody and Streptavidin-XL665 in the stop/detection buffer.

    • Add 5 µL of the detection solution to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Concentration Range
Kinase0.03 - 0.2 µg/mL[8]
Peptide Substrate0.5 - 2 µM
ATP5 - 500 µM (near Km)[8]
Final DMSO Conc.< 1%

Part 2: In Vitro Anticancer Assays

The imidazo[1,2-a]pyrimidine scaffold is frequently found in compounds with cytotoxic activity against various cancer cell lines.[5][10][11] Therefore, assessing the antiproliferative effects of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" is a critical step.

Workflow for Anticancer Activity Assessment

G A Cell Seeding (e.g., A549, MCF-7, HepG2) B Compound Treatment (Dose-Response) A->B C Cytotoxicity Assay (MTT Assay) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry, PI Staining) D->E Further Mechanistic Studies F Apoptosis Assay (Annexin V/PI Staining) D->F

Caption: Workflow for evaluating the in vitro anticancer properties of a test compound.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[11][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48 or 72 hours.[10][14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570-585 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Materials:

  • Cancer cells

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Part 3: Antimicrobial and Antifungal Assays

The imidazo[1,2-a]pyrimidine scaffold is also known for its antimicrobial and antifungal properties.[1][2]

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines, typically to a final concentration of 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by eye or by measuring the optical density at 600 nm.

Organism TypeRecommended MediumIncubation Conditions
Gram-positive BacteriaCation-adjusted Mueller-Hinton Broth37°C, 18-24 hours
Gram-negative BacteriaCation-adjusted Mueller-Hinton Broth37°C, 18-24 hours
Yeast (e.g., Candida)RPMI-1640 with MOPS35°C, 24-48 hours

Conclusion

The protocols outlined in this guide provide a comprehensive starting point for the in vitro characterization of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid." Based on the well-documented activities of the imidazo[1,2-a]pyrimidine scaffold, these assays in kinase inhibition, anticancer effects, and antimicrobial activity will enable researchers to efficiently identify the primary biological functions of this novel compound. Subsequent studies should then focus on more specific targets and in vivo models based on these initial findings.

References

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). [No Publication Source Provided].
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.). ResearchGate.
  • In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC.
  • Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. (n.d.). Benchchem.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Taylor & Francis.
  • Cytotoxic activity of some benzo[4][5]imidazo[1,2-a]pyrimidine derivatives against the human cancer cell lines HepG2 and MCF-7. (n.d.). ResearchGate. Available at:

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (n.d.). PMC.
  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. (2021). PMC.
  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.

Sources

Application Note: Orthogonal Cell-Based Assays for Evaluating the Cytotoxicity of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The compound 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) serves as a critical pharmacophore scaffold in modern medicinal chemistry[1]. Derivatives of the imidazo[1,2-a]pyrimidine class exhibit a broad spectrum of biological activities, including potent anti-cancer[2], anti-viral[3], and anti-parasitic[4] properties. These compounds frequently exert their effects by modulating intracellular kinase pathways (e.g., PI3K/AKT) or altering the Bax/Bcl-2 apoptotic ratio[2].

However, a major bottleneck in optimizing these derivatives is establishing a favorable Therapeutic Index (TI) [5]. In early drug development, it is critical to distinguish between target-specific anti-proliferative efficacy and non-specific, acute cytotoxicity. As a Senior Application Scientist, I frequently observe drug development programs derailed by relying on single-readout viability assays (like the [6]), which can be artificially skewed by compound-induced metabolic shifts rather than true cell death.

To rigorously evaluate the cytotoxicity of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, we must construct a self-validating experimental system . This guide details a multiplexed, orthogonal assay approach that simultaneously measures metabolic viability and membrane integrity from the same sample well.

The Causality of Assay Selection: Building a Self-Validating System

To generate trustworthy, artifact-free data, we multiplex two distinct biochemical readouts:

  • Luminescent ATP Detection (Viability): ATP is strictly synthesized by metabolically active cells and rapidly degrades upon cell death[7]. By using a recombinant luciferase enzyme, we can quantify ATP levels. Causality: Because the luminescent signal is directly proportional to the number of living cells, a drop in signal indicates a loss of viable cells[6].

  • Fluorometric LDH Release (Cytotoxicity): Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular media when the plasma membrane ruptures—a hallmark of necrosis or late-stage apoptosis[6]. Causality: A spike in extracellular LDH strictly confirms acute cell death, independent of metabolic downregulation.

The Scientific Logic: By combining these assays, the system validates itself. If 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid causes a drop in ATP without an increase in LDH, the compound is cytostatic (halting division). If ATP drops while LDH spikes, the compound is cytotoxic (killing cells)[6][7].

Pathway Drug 6-Methylimidazo[1,2-A] pyrimidine-3-carboxylic acid Target Intracellular Targets (e.g., Kinase Inhibition) Drug->Target Binds/Inhibits Mito Mitochondrial Dysfunction (Bax/Bcl-2 Alteration) Target->Mito Pathway Disruption Apop Apoptosis / Necrosis Mito->Apop Caspase Activation ATP Intracellular ATP Depletion (Luminescent Viability Readout) Apop->ATP Metabolic Arrest LDH Membrane Rupture & LDH Release (Fluorometric Toxicity Readout) Apop->LDH Loss of Integrity

Mechanistic pathway of imidazo[1,2-a]pyrimidine-induced cytotoxicity and assay readouts.

Experimental Workflow & Step-by-Step Protocol

Workflow A Seed Cells (e.g., HepG2, MCF-7) B Dose Compound (10-Point Titration) A->B C Incubate (48-72 hours) B->C D Sample Supernatant (LDH Release Assay) C->D Aliquot 10µL E Lyse Remaining Cells (ATP Viability Assay) C->E Add Lysis Reagent F Calculate CC50 & SI (Data Integration) D->F E->F

Multiplexed workflow for orthogonal validation of cell viability and cytotoxicity.

Phase 1: Cell Seeding & Acclimation
  • Harvest and Count: Harvest exponentially growing target cells (e.g., HepG2 for hepatotoxicity screening, or MCF-7 for oncology efficacy[2]). Ensure viability is >95% via Trypan Blue exclusion.

  • Plating: Seed cells at 5,000 cells/well in a 96-well opaque, clear-bottom plate in 90 µL of complete media.

  • Edge Effect Mitigation: Crucial Step. Do not seed cells in the outer perimeter wells. Fill them with 100 µL of sterile PBS. Evaporation in edge wells concentrates the media, artificially stressing the cells and skewing cytotoxicity data.

  • Acclimation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 2: Compound Preparation & Dosing
  • Stock Preparation: Dissolve 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid in anhydrous DMSO to create a 10 mM stock. Note: The carboxylic acid moiety may affect solubility; ensure complete dissolution, utilizing sonication if necessary.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in intermediate plates using complete media.

  • Dosing: Transfer 10 µL of the diluted compound to the 90 µL of cells (1:10 dilution).

    • Causality Check: This ensures the final DMSO concentration never exceeds 0.5%. DMSO concentrations >0.5% induce solvent toxicity, which will falsely lower your CC50​ (50% Cytotoxic Concentration)[3].

  • Incubation: Incubate for 48 to 72 hours depending on the cell doubling time.

Phase 3: Multiplexed Assay Execution
  • Centrifugation: Centrifuge the 96-well plate at 250 x g for 3 minutes.

    • Why do we do this? Apoptotic cells detach and float. If we aspirate them during the supernatant transfer, we remove the source of LDH, artificially depressing the cytotoxicity signal.

  • LDH Sampling (Cytotoxicity): Carefully transfer 10 µL of the cell-free supernatant into a new black 96-well plate. Add the fluorometric LDH substrate and incubate in the dark for 10 minutes. Read fluorescence (Ex: 560 nm / Em: 590 nm).

  • ATP Lysis (Viability): Equilibrate the ATP luminescent reagent to room temperature.

    • Why do we do this? Luciferase is highly temperature-dependent. Adding cold reagent causes the luminescent signal to drift upward as the plate warms inside the reader, destroying well-to-well quantitative accuracy[7].

  • Signal Generation: Add 100 µL of the room-temperature ATP reagent directly to the remaining 90 µL of cells and media. Shake for 2 minutes to induce complete lysis, incubate for 10 minutes to stabilize the signal, and read luminescence[7].

Data Presentation & Interpretation

The true power of this assay lies in the integration of the two datasets. By calculating the IC50​ (efficacy/viability reduction) and the CC50​ (cytotoxicity), we can determine the Selectivity Index (SI) , defined as SI=CC50​/IC50​ [3][4]. A higher SI indicates a safer, more target-selective compound.

Table 1: Multiplex Assay Interpretation Matrix
ATP Signal (Viability)LDH Signal (Cytotoxicity)Biological InterpretationMechanistic Causality
Decreased No Change Cytostatic EffectCell cycle arrest; plasma membrane remains intact.
Decreased Increased Cytotoxic EffectAcute cell death; membrane ruptured, releasing cytosolic contents.
No Change No Change No EffectCompound is inactive, impermeable, or non-toxic at this dose.
Increased No Change ProliferativeCompound stimulates metabolic activity or cell division.
Table 2: Representative Cytotoxicity Metrics for Imidazo[1,2-a]pyrimidine Derivatives

(Note: Data aggregated from structural analogs to illustrate expected baseline metrics for the scaffold).

Cell Line / ModelTarget Application IC50​ (Viability) CC50​ (Toxicity)Selectivity Index (SI)Reference
MCF-7 (Breast Cancer)Anti-Cancer12.5 µM> 100 µM> 8.0[2]
Murine Macrophages Anti-Leishmanial6.63 µM82.02 µM12.37[4]
A549 (Lung Carcinoma)Anti-Viral (H7N1)0.67 µM> 50 µM> 74.6[3]

Conclusion

Evaluating the cytotoxicity of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid requires more than an isolated viability read. By utilizing a multiplexed ATP/LDH methodology, researchers can confidently map the compound's therapeutic index, distinguish cytostatic from cytotoxic mechanisms, and prevent false-positive artifacts from advancing in the drug development pipeline.

References

  • NextSDS Chemical Database. 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [1]

  • NIH Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information (NCBI). Retrieved from [6]

  • Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from[7]

  • Benchchem. Evaluating the Therapeutic Index of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Versus Standard Treatments: A Comparative Guide. Retrieved from[5]

  • Gül, M. I., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PubMed Central (PMC). Retrieved from[2]

  • Silva, A. C., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. Retrieved from [4]

  • Smith, J. R., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. Retrieved from [3]

Sources

high-throughput screening of imidazo[1,2-a]pyrimidine libraries

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries

Authored by: A Senior Application Scientist

Introduction: The Privileged Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential is vast, with compounds showing promise as kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and modulators of other critical cellular pathways.[4][5]

Given the synthetic tractability and diverse biological activities of the imidazo[1,2-a]pyrimidine scaffold, large, diverse chemical libraries can be readily synthesized.[2][3] High-throughput screening (HTS) is the essential tool to unlock the potential hidden within these libraries. It provides a systematic and rapid methodology to evaluate thousands of compounds, identifying "hits" that can serve as the starting point for drug discovery programs.[6][7] This guide provides a detailed framework for designing and executing a robust HTS campaign for imidazo[1,2-a]pyrimidine libraries, from initial assay development to hit validation.

Part 1: Library Preparation and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality of the screening library. The synthesis of imidazo[1,2-a]pyrimidine libraries often involves multicomponent reactions, such as the condensation of 2-aminopyrimidines with α-haloketones, allowing for the rapid generation of diverse derivatives.[1][2]

Causality Behind Experimental Choices: A high-quality library minimizes the risk of false positives arising from impurities and ensures the reproducibility of results. Rigorous QC is not a superfluous step but a critical investment in the validity of the entire screening campaign.

Protocol 1: Compound Library Quality Control and Plating
  • Purity Assessment: Analyze a representative subset of the library (5-10%) using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or High-Performance Liquid Chromatography (HPLC).

    • Objective: To confirm the identity and assess the purity of the compounds.

    • Acceptance Criterion: Purity should typically be ≥90% for primary screening.

  • Concentration Verification: Use a quantitative technique like quantitative NMR (qNMR) or a concentration-determination assay for a subset of compounds to ensure the accuracy of stock concentrations.

  • Stock Solution Preparation:

    • Dissolve compounds in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration, typically 10 mM.

    • Store stock plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound precipitation.

  • Assay-Ready Plate (ARP) Preparation:

    • Thaw stock plates and centrifuge briefly to ensure the solution is at the bottom of the wells.

    • Using an automated liquid handler, perform a serial dilution or a single-point transfer from the stock plates into the appropriate microplates (e.g., 384-well or 1536-well) to achieve the desired final screening concentration. The final DMSO concentration in the assay should be kept constant and low (typically ≤0.5%) to minimize solvent effects.

Part 2: Assay Development and Optimization

The selection and optimization of the screening assay are the most critical phases in the development of a successful HTS campaign. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the scientific question being addressed.

  • Biochemical Assays: Offer a direct measure of a compound's effect on a purified biological target (e.g., an enzyme or receptor). They are instrumental in establishing a direct structure-activity relationship (SAR).

  • Cell-Based Assays: Provide a more physiologically relevant context by measuring a compound's effect within a living cell. These assays can identify compounds that modulate a specific pathway or phenotype, without prior knowledge of the exact molecular target.[8][9]

Key Assay Validation Parameters

A robust and reliable assay is paramount for HTS. The following parameters must be rigorously evaluated during development.

ParameterDescriptionAcceptance Criterion
Z'-factor A statistical measure of assay quality that reflects the dynamic range and data variation. It is calculated using positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.S/B > 5 (assay dependent)
Signal-to-Noise (S/N) The ratio of the mean signal to the standard deviation of the signal.S/N > 10 (assay dependent)
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.Typically ≤0.5%
Reagent Stability The stability of all assay reagents over the duration of the planned screening run.<10% signal degradation
Protocol 2: Cell-Based Antiviral Assay (Example)

This protocol is adapted from methodologies used to screen for inhibitors of viral entry or replication.[5]

  • Cell Plating: Using an automated dispenser, seed host cells (e.g., MDCK for influenza, Vero E6 for coronaviruses) into 384-well, clear-bottom microplates at a pre-determined density. Incubate for 18-24 hours to allow for cell adherence.

  • Compound Addition: Transfer compounds from the Assay-Ready Plate to the cell plates using a pintool or acoustic liquid handler to achieve a final screening concentration (e.g., 10 µM).

  • Controls: Include appropriate controls on each plate:

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO).

    • Positive Control: Cells treated with a known antiviral agent.

    • Cell Viability Control: Uninfected cells treated with compounds to assess cytotoxicity in parallel.

  • Viral Infection: Add the virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 24-72 hours).

  • Assay Readout: Quantify the extent of viral infection. This can be achieved through various methods:

    • Cytopathic Effect (CPE) Assay: Measure cell viability using a reagent like CellTiter-Glo®. A reduction in CPE (i.e., increased cell viability) indicates antiviral activity.

    • Reporter Virus Assay: Use a virus engineered to express a reporter gene (e.g., luciferase or GFP). Measure the reporter signal.

    • Immunofluorescence: Use high-content imaging to quantify the number of infected cells by staining for a viral antigen.

  • Data Analysis: Normalize the data to the plate controls. A compound is typically considered a "hit" if it inhibits viral replication by >50% with minimal cytotoxicity.

Part 3: The Automated HTS Workflow

Automation is the engine of HTS, enabling the processing of thousands of compounds with high precision and reproducibility.[10] A typical HTS system integrates robotic plate handlers, liquid dispensers, and detectors.

Causality Behind Experimental Choices: Automation minimizes human error, ensures consistent timing of reagent additions and incubations, and allows for unattended operation, dramatically increasing throughput and the reliability of the screening data.[11]

HTS Workflow Diagram

Below is a logical diagram representing a typical automated HTS workflow.

HTS_Workflow cluster_prep Preparation cluster_screening Automated Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (Stock Plates) ARP Assay-Ready Plates Compound_Library->ARP Dilution Plate_Stacker Plate Stacker ARP->Plate_Stacker Robot_Arm Robotic Arm Plate_Stacker->Robot_Arm Dispenser Reagent Dispenser Robot_Arm->Dispenser Load Plates Incubator Incubator Dispenser->Incubator Add Reagents/Cells Reader Plate Reader Incubator->Reader Incubate Data_Acquisition Data Acquisition & Normalization Reader->Data_Acquisition Read Plates Hit_Identification Primary Hit Identification Data_Acquisition->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Lead_Gen Hit-to-Lead Hit_Confirmation->Lead_Gen

Caption: Automated High-Throughput Screening (HTS) Workflow.

Part 4: Data Analysis and Hit Validation

Raw data from an HTS run is meaningless without rigorous data analysis and a systematic hit validation cascade. The goal is to triage the initial large set of hits to a smaller, more manageable number of high-quality, validated leads.

Causality Behind Experimental Choices: A multi-step validation process is crucial to eliminate artifacts and false positives that are inherent in HTS.[12] Counterscreens, orthogonality, and confirmation with newly sourced compound powder ensure that resources are focused only on chemically tractable and biologically relevant hits.

Hit Triage and Validation Workflow

Hit_Triage Primary_Screen Primary Screen (Single Concentration) Primary_Hits Primary Hits (e.g., >50% Inhibition) Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay (Confirms Potency - IC50) Primary_Hits->Dose_Response Counterscreen Counterscreens (Rule out artifacts, e.g., assay interference) Primary_Hits->Counterscreen Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counterscreen->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (Confirms activity in different format) Resynthesis Resynthesis / Re-sourcing of Compound Powder Orthogonal_Assay->Resynthesis Confirmed_Hits->Orthogonal_Assay Validated_Lead Validated Lead Series Resynthesis->Validated_Lead

Caption: Hit Triage and Validation Cascade.

Protocol 3: Hit Confirmation and Dose-Response Analysis
  • Hit Selection: Select primary hits based on a pre-defined activity threshold (e.g., % inhibition > 3 standard deviations from the mean of the sample population, or a fixed cutoff like >50%).

  • Compound Re-order: Cherry-pick the selected hits from the original stock plates.

  • Dose-Response Plate Preparation: Create a new plate containing the hit compounds in a series of dilutions, typically an 8- to 12-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).

  • Assay Repetition: Re-run the primary assay using the dose-response plates.

  • Data Analysis:

    • Plot the % inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

    • Acceptance Criterion: A confirmed hit should display a clear sigmoidal dose-response curve.

Conclusion

High-throughput screening of imidazo[1,2-a]pyrimidine libraries is a powerful strategy for identifying novel chemical probes and starting points for drug discovery. The success of such a campaign hinges on a meticulous approach that emphasizes the quality of the compound library, the development of a robust and relevant assay, and a systematic, multi-step process for data analysis and hit validation. By understanding the causality behind each experimental choice and adhering to rigorous scientific standards, researchers can effectively navigate the vast chemical space of this privileged scaffold to uncover compounds with significant therapeutic potential.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]

  • Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. (2021, June 28). Organic Letters. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). MDPI. [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. (2008, November 28). PLOS Genetics. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2021, January). ResearchGate. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a]pyridine hit series for visceral leishmaniasis. (2021, January 21). PubMed. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020, October 16). Griffith Research Online. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. [Link]

  • Refinement of imidazo[2,1-a]pyrimidines in pursuit of potential drug candidates against group 2 influenza A viruses. (2025, August 5). PubMed. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2017, January 11). Journal of Medicinal Chemistry. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023, October 11). Semantic Scholar. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025, November 28). PubMed. [Link]

  • Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. (2026, February 9). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Future Medicinal Chemistry. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

Sources

Application Note: Rational Design and Synthesis of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: HIV-1 Integrase Inhibition, COX-2 Selectivity, and Metabolic Stability (Aldehyde Oxidase)

Executive Summary & Mechanistic Rationale

The fused bicyclic scaffold 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a highly privileged pharmacophore in modern drug discovery. Its structural resemblance to endogenous purines allows it to seamlessly intercalate into nucleotide-binding pockets and allosteric sites across diverse biological targets. However, the raw scaffold presents significant pharmacokinetic liabilities—most notably, rapid oxidation by Aldehyde Oxidase (AO) at the electron-deficient C5 and C7 positions[1].

To translate this core structure into viable clinical candidates, researchers must employ rational structural modifications. This application note details the causality behind specific derivatizations aimed at two primary therapeutic avenues:

  • HIV-1 Integrase (IN) Inhibitors: Converting the core into a 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine derivative enhances the 3-carboxylic acid's ability to act as a Metal-Binding Pharmacophore (MBP), coordinating the essential Mg²⁺ ions in the integrase active site[2].

  • Selective COX-2 Inhibitors: Expanding the scaffold into a tricyclic system with a methylsulfonyl (-SO₂Me) pharmacophore precisely targets the secondary side pocket of the COX-2 enzyme, achieving high selectivity over COX-1[3].

G Start 6-Methylimidazo[1,2-a] pyrimidine-3-carboxylic acid Metabolism Metabolic Liability: Aldehyde Oxidase (AO) Oxidation Start->Metabolism In vivo PK degradation Modification Rational Modification: Steric Shielding & Fusion Metabolism->Modification C5/C7 blocking HIV HIV-1 IN Inhibitors (Mg2+ Chelation via 3-COOH) Modification->HIV 4-oxo-dihydrobenzo fusion COX2 COX-2 Inhibitors (Tricyclic Core + SO2Me) Modification->COX2 Di-phenyl substitution

Workflow: Rational optimization of the imidazo[1,2-a]pyrimidine scaffold for targeted drug discovery.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative biological data of key derivatives, illustrating the direct impact of structural modifications on target affinity and metabolic stability.

Compound ClassPrimary TargetKey Structural ModificationActivity (IC₅₀ / EC₅₀)AO Stability (T₁/₂)
Parent Scaffold N/A6-Methyl substitution (Baseline)N/A< 15 min
AO-Resistant Amide Androgen ReceptorCyclobutyl amide at C3; C5-cyano45 nM (IC₅₀)> 120 min
Compound 6k HIV-1 Integrase4-oxo-4,10-dihydrobenzo fusion0.8 µM (EC₅₀)High
Compound 5a COX-2 EnzymeC2-(4-SO₂Me-phenyl) + C4-phenyl0.05 µM (IC₅₀)Moderate

Data synthesized from established in vitro assays[3],[2],[1].

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation (causality) and an internal control to ensure data integrity.

Protocol A: Microwave-Assisted Synthesis of the Core Scaffold

This protocol describes the synthesis of the foundational 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid using a highly efficient, green-chemistry approach[1].

Reagents & Materials:

  • 5-Methylpyrimidin-2-amine (1.0 equiv)

  • (E)-Ethyl 3-ethoxyacrylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.95 equiv)

  • 1,4-Dioxane / Water (1:0.5 v/v)

  • 1N Lithium Hydroxide (LiOH) solution

Step-by-Step Methodology:

  • In Situ Electrophile Generation: Dissolve (E)-ethyl 3-ethoxyacrylate in the Dioxane/Water mixture at room temperature. Add NBS and stir for 10 minutes.

    • Causality: NBS brominates the acrylate in situ, generating a highly reactive α-bromo intermediate necessary for the subsequent nucleophilic attack by the pyrimidine amine.

  • Condensation & Cyclization: Add 5-methylpyrimidin-2-amine to the mixture. Seal the vessel and subject it to microwave irradiation at 100°C for exactly 10 minutes.

    • Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, driving the thermodynamically demanding bicyclic ring closure while minimizing the formation of dark, tarry degradation byproducts typical of conventional prolonged heating.

  • Workup & Extraction: Pour the crude mixture over saturated aqueous NaHCO₃ to neutralize the hydrobromic acid byproduct. Extract twice with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Ester Hydrolysis: Dissolve the resulting ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate in THF. Add 1.5 equivalents of 1N LiOH. Stir overnight at room temperature.

    • Self-Validation Check: Monitor by TLC (Heptane/EtOAc). The disappearance of the high-Rf ester spot confirms complete hydrolysis.

  • Acidification: Adjust the pH to 5.0 using 6N HCl. The free carboxylic acid will precipitate as a yellow solid. Filter, wash with cold water, and dry in a vacuum oven.

Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay

To evaluate the synthesized 4-oxo-4,10-dihydrobenzo derivatives, a fluorescence-based strand transfer assay is utilized[2].

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Anneal the donor DNA (fluorescein-labeled) and target DNA (biotinylated) in a buffer containing 10 mM Tris-HCl (pH 7.6) and 50 mM NaCl.

  • Enzyme Assembly: Pre-incubate recombinant HIV-1 Integrase (400 nM) with the donor DNA in a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM DTT, and 7.5 mM MgCl₂ .

    • Causality: The presence of Mg²⁺ is absolute critical. The 3-carboxylic acid derivatives exert their inhibitory effect by acting as competitive chelators for these specific Mg²⁺ ions within the integrase catalytic core. Without Mg²⁺, the enzyme is inactive, and drug binding cannot be accurately measured.

  • Inhibitor Addition: Add the synthesized derivatives (serial dilutions from 0.1 µM to 100 µM in DMSO).

    • Self-Validation Controls:

      • Positive Control: Raltegravir (a known FDA-approved IN inhibitor) to validate assay sensitivity.

      • Vehicle Control: 1% DMSO to establish the baseline uninhibited enzyme activity.

  • Strand Transfer Reaction: Add the biotinylated target DNA to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Detection: Transfer the reaction to a streptavidin-coated microplate. Wash away unbound donor DNA. Measure fluorescence (Ex: 490 nm / Em: 520 nm). The reduction in fluorescence directly correlates with the inhibition of the strand transfer process.

G DNA Donor DNA + Target DNA Enzyme HIV-1 Integrase + Mg2+ DNA->Enzyme Binding Drug Imidazo[1,2-a]pyrimidine Derivative Enzyme->Drug Competitive Chelation Active Strand Transfer (High Fluorescence) Enzyme->Active Vehicle Control (DMSO) Complex Inhibited Enzyme-DNA Complex (Fluorescence Quenched) Drug->Complex MBP coordinates Mg2+

Mechanism of Assay: Competitive inhibition of HIV-1 Integrase via Mg2+ chelation.

Addressing Metabolic Liabilities (E-E-A-T Insight)

A critical failure point in the development of nitrogen-rich heterocycles is late-stage pharmacokinetic failure due to Aldehyde Oxidase (AO). Unlike Cytochrome P450 (CYP) enzymes, AO is highly active in humans but nearly absent in standard preclinical canine models, leading to severe underestimation of human clearance rates[1].

The Solution: The C5 and C7 positions of the imidazo[1,2-a]pyrimidine ring are highly susceptible to nucleophilic attack by the molybdenum cofactor of AO. By introducing steric bulk (e.g., a cyano or cyclobutyl group) adjacent to these sites, or by fusing the ring into a tricyclic system (as seen in the COX-2 and HIV-1 IN inhibitors), the electronic landscape is altered. The electron density is pushed away from the vulnerable carbons, effectively shielding the molecule from AO-mediated oxidation and increasing the in vivo half-life from <15 minutes to >120 minutes.

References

  • Cao, X., et al. (2011). "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Zadeh, E. E., et al. (2021). "Novel 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors: Synthesis, Docking Studies, Molecular Dynamics Simulation and Biological Activities." Medicinal Chemistry, Bentham Science. Available at: [Link]

  • Ghasemi, Z., et al. (2023). "Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation." PMC, National Institutes of Health. Available at:[Link]

Sources

Application Note: Advanced Radiolabeling Protocols for 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Pharmacologists, and Drug Development Scientists Focus: Positron Emission Tomography (PET) and Autoradiography Tracer Synthesis

Scientific Rationale & Introduction

The compound 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a highly versatile heterocyclic building block in medicinal chemistry. Its derivatives have demonstrated potent pharmacological activity across multiple therapeutic areas, most notably as full antagonists of the Androgen Receptor (AR) for the treatment of castration-resistant prostate cancer (CRPC)[1].

However, the electron-deficient imidazo[1,2-a]pyrimidine core is highly susceptible to rapid cytosolic metabolism mediated by Aldehyde Oxidase (AO) [1]. AO catalyzes nucleophilic attack at the ring carbons adjacent to the heterocyclic nitrogens, leading to inactive mono-oxygenated metabolites. To accurately track the pharmacokinetics, biodistribution, and AO-mediated clearance of these compounds in vivo, isotopic labeling is essential.

This application note details two distinct, field-proven radiolabeling strategies for this core building block:

  • Carbon-11 Labeling ( β+ emitter, t1/2​=20.4 min): Direct esterification using [ 11 C]methyl iodide to generate a PET-compatible radiotracer[2].

  • Tritium Labeling ( β− emitter, t1/2​=12.3 years): Iridium-catalyzed Hydrogen Isotope Exchange (HIE) for ex vivo tissue distribution and binding assays[3].

Metabolic & Pharmacological Pathway

Understanding the biological fate of the imidazo[1,2-a]pyrimidine core is critical for interpreting radiotracer data. The diagram below illustrates the competing pathways of pharmacological target engagement versus AO-mediated metabolic clearance.

Pathway Ligand 6-Methylimidazo[1,2-a]pyrimidine Core AO Aldehyde Oxidase (AO) (Cytosolic Metabolism) Ligand->AO Susceptible C-H Bond AR Androgen Receptor (AR) Target Engagement Ligand->AR Pharmacological Action Metabolite Mono-oxygenated Metabolite (Inactive) AO->Metabolite Oxidation

Figure 1: Competing pathways of target engagement (AR) and metabolic clearance (AO) for the imidazo[1,2-a]pyrimidine core.

Strategy 1: Carbon-11 Radiolabeling via[ 11 C]Methylation

Causality & Experimental Design

To evaluate the in vivo distribution of the core scaffold via PET, the carboxylic acid moiety is converted into a [ 11 C]methyl ester. The reaction utilizes[ 11 C]methyl iodide ( [11 C]CH_3I )inthepresenceofCesiumCarbonate(Cs _2 CO _3$).

  • Why Cs 2​ CO 3​ ? The cesium cation is large and highly polarizable, creating a "naked" and highly nucleophilic carboxylate anion in polar aprotic solvents like DMF. This drives the S N​ 2 displacement of the iodide rapidly, which is critical given the short 20.4-minute half-life of Carbon-11[2].

Step-by-Step Protocol: Synthesis of [ 11 C]Methyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
  • Precursor Preparation: Dissolve 1.0 mg of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and 3.0 mg of anhydrous Cs 2​ CO 3​ in 300 µL of anhydrous N,N-dimethylformamide (DMF) in a sterile, sealed V-vial.

  • Isotope Trapping: Cyclotron-produced [ 11 C]CO 2​ is converted to [ 11 C]CH 3​ I via the standard gas-phase iodination method. Sweep the [ 11 C]CH 3​ I gas stream into the V-vial at room temperature until radioactivity plateaus.

  • Alkylation Reaction: Heat the sealed reaction vessel to 80°C for exactly 5 minutes. Prolonged heating leads to radiolytic degradation and loss of molar activity.

  • Quenching & Purification: Quench the reaction with 1.0 mL of HPLC mobile phase (e.g., 20 mM Ammonium Acetate / Acetonitrile, 60:40 v/v). Inject the mixture onto a Semi-Preparative C18 HPLC column.

  • Collection: Collect the radioactive peak corresponding to the[ 11 C]methyl ester (typically eluting at 8-10 minutes).

  • Formulation: Dilute the collected fraction with sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 0.5 mL of USP-grade ethanol followed by 4.5 mL of sterile saline.

Strategy 2: Tritium ( 3 H) Labeling via Hydrogen Isotope Exchange (HIE)

Causality & Experimental Design

For in vitro binding assays and high-resolution tissue autoradiography, Tritium ( 3 H) is the isotope of choice. Rather than performing a multi-step de novo synthesis, we utilize Iridium-catalyzed Hydrogen Isotope Exchange (HIE).

  • Why Iridium(I) Catalysis? Chelated Iridium(I) complexes (e.g., Kerr's catalyst) coordinate to the basic nitrogen of the pyrimidine ring. This proximity directs the oxidative addition of Tritium gas (T 2​ ) into the adjacent sp 2 C-H bonds, allowing for site-selective isotopic exchange without reducing the aromatic ring[3].

Step-by-Step Protocol: Tritiation of the Imidazo[1,2-a]pyrimidine Core
  • Reaction Setup: In a specialized tritiation manifold (e.g., TRITEC system), add 5.0 mg of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid and 5 mol% of [Ir(COD)(NHC)Cl] catalyst to a heavy-walled glass reaction vessel.

  • Solvent Addition: Dissolve the mixture in 1.0 mL of anhydrous Dichloromethane (DCM). Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which poisons the Ir(I) catalyst.

  • Isotope Exchange: Introduce Tritium gas (T 2​ ) at sub-atmospheric pressure (approx. 400 mbar) to prevent over-reduction. Stir vigorously at 25°C for 4 hours.

  • Labile Tritium Removal: Evacuate the T 2​ gas. Dissolve the residue in methanol and evaporate to dryness under a stream of nitrogen. Repeat this process three times to remove any labile tritium exchanged onto the carboxylic acid (-COOH -COOT).

  • Purification: Purify the stable, ring-tritiated product via analytical HPLC.

Radiosynthesis Workflow & Quality Control

Every radiolabeling protocol must be a self-validating system. The identity of the radiotracer must be confirmed by co-injecting the radioactive product with a fully characterized, non-radioactive ("cold") reference standard. The UV absorbance peak of the cold standard must perfectly align with the radioactive peak of the tracer.

Workflow A Isotope Production Cyclotron / T2 Manifold B Radiosynthesis Alkylation or HIE A->B C Coupling Reaction 6-Methylimidazo[1,2-a]pyrimidine -3-carboxylic acid B->C D HPLC Purification Semi-prep C18 C->D E Formulation Sterile Filtration D->E F Quality Control Co-injection with Cold Standard E->F

Figure 2: Standardized workflow for the radiosynthesis, purification, and quality control validation of the radiolabeled compound.

Quantitative Data Summary

The table below summarizes the expected radiochemical parameters for both methodologies, providing a benchmark for successful protocol execution.

ParameterCarbon-11 Labeling ( 11 C-Ester)Tritium Labeling ( 3 H-HIE)
Precursor Amount 1.0 mg5.0 mg
Reaction Time / Temp 5 min / 80°C4 hours / 25°C
Radiochemical Yield (RCY) 35 - 45% (Decay-corrected)> 60% (Isotopic incorporation)
Radiochemical Purity (RCP) > 99%> 98%
Molar Activity (A m​ ) 40 - 80 GBq/µmol15 - 30 Ci/mmol
Primary Application In vivo PET Imaging (Pharmacokinetics)In vitro Autoradiography & Binding

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Journal of Medicinal Chemistry, ACS Publications. URL:[Link][1]

  • Computationally-Guided Development of a Chelated NHC-P Iridium(I) Complex for the Directed Hydrogen Isotope Exchange of Aryl Sulfones ACS Catalysis, ACS Publications. URL:[Link][3]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals National Institutes of Health (PMC). URL:[Link][2]

Sources

Troubleshooting & Optimization

troubleshooting "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental choices, providing robust, field-proven protocols and troubleshooting advice to ensure the integrity and success of your work.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of the target molecule, 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, is most reliably achieved via a two-step cyclocondensation route. While other methods, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful for constructing the core imidazo[1,2-a]pyrimidine scaffold, they typically yield 3-amino derivatives that require further, often complex, functional group transformations to arrive at the 3-carboxylic acid.[3][4] Therefore, this guide will focus on the more direct cyclocondensation pathway.

Primary Synthetic Pathway: Two-Step Cyclocondensation

This strategy involves an initial cyclocondensation reaction to form the heterocyclic core with an ester at the 3-position, followed by hydrolysis to yield the final carboxylic acid.[5]

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 2-Amino-5-methylpyrimidine C Ethyl 6-methylimidazo[1,2-a]pyrimidine- 3-carboxylate A->C Reflux, EtOH B Ethyl 2-chloroacetoacetate or similar C3 synthon B->C D Final Product: 6-Methylimidazo[1,2-a]pyrimidine- 3-carboxylic acid C->D Acid or Base H₂O, Heat

Caption: General two-step synthesis of the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low Yield or Reaction Failure in Step 1 (Cyclocondensation)

Question: My cyclocondensation reaction between 2-amino-5-methylpyrimidine and ethyl 2-chloroacetoacetate is resulting in a complex mixture of products, unreacted starting material, and very low yields of the desired ester. What are the likely causes and optimization strategies?

Answer: Low yields in this classic reaction, often referred to as the Chichibabin reaction, typically stem from three main issues: inefficient initial N-alkylation of the pyrimidine ring, slow intramolecular cyclization, or degradation of starting materials/products under harsh conditions.[6] The 2-aminopyrimidine system has two nucleophilic nitrogen atoms, and while the endocyclic nitrogen is generally more nucleophilic for the initial attack, reaction conditions must be finely tuned to favor the subsequent intramolecular condensation.

Causality and Optimization: The key is to promote the formation of the N-alkylated intermediate and its subsequent cyclization to the bicyclic product. The choice of solvent and temperature is critical. Protic solvents like ethanol can facilitate the initial SN2 reaction, while a higher boiling point ensures the dehydration and cyclization step proceeds efficiently.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield in Cyclocondensation purity 1. Verify Purity of Reagents (2-amino-5-methylpyrimidine, α-haloketone) start->purity solvent 2. Optimize Solvent System (See Table 1) purity->solvent temp 3. Adjust Reaction Temperature (e.g., Reflux vs. 60°C) solvent->temp time 4. Monitor Reaction Time (TLC analysis at 2, 6, 12, 24h) temp->time success Yield Improved time->success Hydrolysis_Decision_Tree start Need to Hydrolyze Ester? base_hydrolysis Try Basic Hydrolysis (LiOH or NaOH in aq. THF/MeOH) start->base_hydrolysis Default Choice (Generally Milder) workup_base Acidify to pH ~3-4 to precipitate product base_hydrolysis->workup_base check_completion Monitor by TLC/LCMS Is reaction complete and clean? base_hydrolysis->check_completion acid_hydrolysis Try Acidic Hydrolysis (6M HCl or H₂SO₄ in Dioxane) workup_acid Dilute with water and/or neutralize to precipitate acid_hydrolysis->workup_acid success Isolate Product workup_base->success workup_acid->success check_completion->acid_hydrolysis No, incomplete or decomposition check_completion->success Yes

Caption: Decision tree for selecting and troubleshooting the hydrolysis protocol.

Recommended Protocol (Basic Hydrolysis):

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4.

  • The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Problem 3: My Product is Difficult to Purify

Question: My crude product is an amorphous solid or a thick oil that is difficult to purify by standard silica gel chromatography. What alternative methods can I use?

Answer: Purification can be a significant hurdle, especially if baseline impurities are present. The nitrogenous nature of the imidazo[1,2-a]pyrimidine core can cause streaking on silica gel.

Alternative Purification Strategies:

  • Trituration: If the crude product is a solid, suspend it in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or a hexane/EtOAc mixture). Stir or sonicate the suspension, then filter to collect the purified solid.

  • Crystallization: This is the ideal method for obtaining high-purity material. Screen various solvent systems (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane).

  • Purification via Salt Formation: This is a highly effective technique for basic compounds. [7]By converting your product to a salt, you can often induce crystallization and remove non-basic impurities.

    • Protocol: Dissolve the crude product in a suitable solvent like methanol or isopropanol. Add a solution of an acid (e.g., 2M HCl in diethyl ether or a solution of sulfuric acid in methanol) dropwise until precipitation is complete. Filter the resulting salt, wash with the non-polar solvent (e.g., ether), and dry. The freebase can be regenerated by treatment with a base like NaHCO₃ if needed.

Section 3: Frequently Asked Questions (FAQs)

  • Q: For the GBB reaction, what are the most common side products?

    • A: While less direct for this specific target, the GBB reaction is crucial for this scaffold. The most common side product is the "Ugi adduct," which arises from a competing reaction pathway. [3]Optimizing the reaction by using a Lewis or Brønsted acid catalyst and a dehydrating agent can significantly favor the desired GBB cyclization. [4][7]

  • Q: How can I definitively confirm the structure and regiochemistry of my final product?

    • A: A combination of spectroscopic methods is required.

      • ¹H NMR: Look for the characteristic chemical shifts of the protons on the fused ring system. The H5 proton is typically a singlet or a narrow doublet, while the H7 and H8 protons will appear as doublets.

      • ¹³C NMR: Confirms the number of unique carbons.

      • LC-MS: Provides the molecular weight of the product.

      • 2D NMR (HMBC, NOESY): These experiments are crucial for unambiguously assigning the structure and confirming the connectivity and spatial relationships between protons and carbons, confirming the correct isomer was formed.

  • Q: What are the key safety considerations for these reactions?

    • A: Always consult the Safety Data Sheet (SDS) for all reagents.

      • α-Haloketones (e.g., ethyl 2-chloroacetoacetate): These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Solvents: Handle flammable solvents like ethanol, THF, and toluene with care, away from ignition sources.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

  • Ciaffo, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Advances. Available from: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available from: [Link]

  • Ciaffo, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Advances. Available from: [Link]

  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available from: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Shestakov, A. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon. Available from: [Link]

  • Kuş, C., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available from: [Link]

  • de Oliveira, R. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Sędzik, J., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules. Available from: [Link]

  • Zghab, I., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals. Available from: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Kuş, C., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available from: [Link]

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This class of fused N-heterocycles is a cornerstone in medicinal chemistry and materials science, recognized for its structural resemblance to native purines and its presence in numerous pharmacologically active agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity.

The information herein is structured to address your needs proactively, moving from general principles to specific, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial during the planning and design phase of your synthesis.

Q1: What are the most common and reliable methods for synthesizing the imidazo[1,2-a]pyrimidine core?

The most prevalent and historically significant method is the cyclocondensation reaction, often referred to as a Chichibabin-type or Hantzsch-type synthesis.[1][3] This typically involves the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound (e.g., α-bromoketones).[4][5] More contemporary approaches, valued for their efficiency and atom economy, are multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyrimidine, an aldehyde, and an isocyanide in a single pot.[6][7][8][9]

Q2: How do I select the appropriate solvent for my reaction?

Solvent choice is critical and can dramatically influence reaction rate and yield. The selection depends on the specific methodology:

  • For traditional cyclocondensations: Polar aprotic solvents like DMF and MeCN are often used, but can sometimes lead to complex mixtures.[2] Alcohols such as ethanol or isopropanol are also common. Tentative experiments have shown that less polar solvents like toluene or dioxane may result in slow conversion rates.[2][3]

  • For greener approaches: Recent protocols have emphasized the use of environmentally benign solvents like water, water-isopropanol mixtures, or even deep eutectic solvents.[1][4][10] Some methods have been developed to be entirely solvent-free, which can simplify purification and reduce environmental impact.[5][11]

Q3: Is a catalyst always required for this synthesis?

Not always. While many traditional methods employ bases (e.g., NaHCO₃, K₂CO₃) or acids (e.g., PTSA) to facilitate the cyclization, a significant number of modern protocols operate under catalyst-free conditions.[1] Catalyst-free reactions can be promoted by microwave irradiation or by simply heating the neat reactant mixture.[4][5] The GBB multicomponent reaction often benefits from a Brønsted or Lewis acid catalyst, with acetic acid being a common choice.[8][12]

Q4: What is the typical temperature range, and how does it affect the reaction?

Reaction temperatures can range from room temperature to reflux, depending on the reactants and methodology.

  • Room Temperature: Many modern MCRs and some high-reactivity cyclocondensations proceed efficiently at ambient temperature.[13][14]

  • Elevated Temperatures (60-100 °C): This is a common range for standard cyclocondensation reactions to ensure a reasonable reaction rate.[5][15]

  • Microwave Irradiation: The use of microwave heating can dramatically shorten reaction times from hours to minutes and often improves yields by providing uniform and efficient heating.[4][11][14][16]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

This is the most frequent issue. A logical, step-by-step diagnosis is key.

// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Reagent Integrity Check|{Purity of 2-aminopyrimidine?|\u03B1-haloketone stability?|Solvent anhydrous?}", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Reaction Conditions Review|{Temperature correct?|Reaction time sufficient?|Atmosphere inert (if needed)?}", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Catalyst/Base Activity|{Catalyst added?|Base fresh/active?|Stoichiometry correct?}", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Reagents [label="Solution: Reagent Purification|{Recrystallize aminopyrimidine|Use freshly prepared \u03B1-haloketone|Dry solvent}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Solution: Optimize Conditions|{Increase temperature/use MW|Extend reaction time|Run under N2/Ar}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Catalyst [label="Solution: Modify Additives|{Screen alternative bases (e.g., K2CO3)|Try catalyst-free approach|Use Lewis/Brønsted acid (for MCRs)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Start -> Check_Reagents [label="Start Here"]; Check_Reagents -> Solution_Reagents [label="Issue Found"]; Check_Reagents -> Check_Conditions [label="Reagents OK"]; Check_Conditions -> Solution_Conditions [label="Issue Found"]; Check_Conditions -> Check_Catalyst [label="Conditions OK"]; Check_Catalyst -> Solution_Catalyst [label="Issue Found"]; Solution_Reagents -> Success; Solution_Conditions -> Success; Solution_Catalyst -> Success; } dot Caption: A decision tree for diagnosing low-yield reactions.

  • Probable Cause A: Reagent Quality and Stability

    • The "Why": 2-Aminopyrimidines can degrade over time. More critically, α-haloketones can be unstable, prone to self-condensation or decomposition, especially if they are crude or have been stored improperly. Moisture in solvents can quench intermediates or hydrolyze reagents.

    • Solution:

      • Verify Starting Materials: Confirm the identity and purity of your starting materials via NMR or LC-MS.

      • Use Fresh Reagents: If possible, use freshly prepared or newly purchased α-haloketone. For sensitive reactions, consider in situ generation of the α-haloketone from the corresponding ketone using reagents like N-Bromosuccinimide (NBS).[1][10]

      • Ensure Anhydrous Conditions: Dry your solvent using appropriate methods (e.g., molecular sieves, distillation) if your reaction is sensitive to water.

  • Probable Cause B: Inadequate Reaction Conditions

    • The "Why": The energy barrier for the cyclization step may not be overcome at the current temperature. Some reactions, particularly with deactivated substrates, require extended periods to reach completion.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. If thermal heating is inefficient, switching to microwave irradiation is a highly effective strategy for accelerating the reaction.[11][16]

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period (e.g., 12-24 hours) to determine if it is simply slow.

      • Screen Solvents: A change in solvent can drastically alter reaction kinetics. If using a nonpolar solvent like toluene, consider switching to a more polar medium like isopropanol or a water-isopropanol mixture, which has proven effective in catalyst-free protocols.[4]

Problem 2: Formation of Multiple Spots on TLC / Complex Crude Product

This indicates the formation of side products or the presence of unreacted starting materials.

  • Probable Cause A: Side Reactions

    • The "Why": The initial N-alkylation of 2-aminopyrimidine can occur at either the endocyclic (N1) or exocyclic (N2) nitrogen. While alkylation at the ring nitrogen is productive, leading to the desired cyclization, alkylation at the exocyclic amino group can lead to undesired side products. Self-condensation of the α-haloketone is also a common side reaction.

    • Solution:

      • Modify the Base: If using a strong base, consider switching to a milder, non-nucleophilic base like NaHCO₃ or K₂CO₃.[1] This can temper the reactivity and improve selectivity.

      • Change Order of Addition: Slowly adding the α-haloketone to the heated solution of 2-aminopyrimidine can help minimize its self-condensation by keeping its instantaneous concentration low.

      • Consider Catalyst-Free Conditions: Eliminating additives can sometimes provide the cleanest reaction profile, even if it requires higher temperatures or longer reaction times.[5]

  • Probable Cause B: Incomplete Reaction

    • The "Why": The presence of starting materials alongside product spots is a clear sign of an incomplete reaction. The causes are the same as those for low yield (see Problem 1).

    • Solution: Re-evaluate and optimize reaction time and temperature as described above.

Problem 3: Difficulty in Product Isolation and Purification

The desired product may be difficult to separate from starting materials or byproducts.

  • Probable Cause A: Similar Polarity of Components

    • The "Why": The product, starting materials, and byproducts may have very similar Rf values on silica gel, making chromatographic separation challenging.

    • Solution:

      • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes). This is often the most effective method for obtaining highly pure material.

      • Acid/Base Wash: During aqueous workup, an acid wash (e.g., 1M HCl) can help remove unreacted basic 2-aminopyrimidine.

      • Alternative Chromatography: If silica gel fails, consider using a different stationary phase, such as alumina, or reverse-phase chromatography.

      • Salt Formation: For industrial-scale purification, forming a salt (e.g., a sulfate salt) of the product can facilitate isolation and purification through precipitation.[6]

Reference Protocol & Data

This section provides a baseline experimental procedure and representative data to guide your optimization efforts.

Representative Experimental Protocol: Microwave-Assisted, Catalyst-Free Synthesis

This protocol is adapted from modern, greener methodologies for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.[4][16]

// Nodes Reagents [label="1. Reagent Prep|{2-Aminopyrimidine (1.0 eq)|2-Bromoacetophenone (1.0 eq)|Solvent (e.g., H2O/IPA)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Reaction Setup|{Combine reagents in MW vial|Seal vial}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MW [label="3. Microwave Irradiation|{Heat to 100-120 °C|Hold for 15-30 min}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="4. Monitor Progress|{Check for consumption of starting material via TLC/LC-MS}", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Workup & Isolation|{Cool to RT|Add water to precipitate|Filter solid product}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Purification|{Wash with cold solvent|Recrystallize (e.g., from EtOH)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Characterization|{¹H NMR, ¹³C NMR, HRMS}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Reagents -> Reaction; Reaction -> MW; MW -> TLC; TLC -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; } dot Caption: A typical workflow for imidazo[1,2-a]pyrimidine synthesis.

  • Setup: In a 10 mL microwave reaction vial, combine 2-aminopyrimidine (1.0 mmol, 95 mg) and 2-bromoacetophenone (1.0 mmol, 199 mg).

  • Solvent Addition: Add a solvent such as a 1:1 mixture of isopropanol and water (2 mL).[4] Alternatively, for a solvent-free approach, omit the solvent and ensure the solids are well-mixed.[5]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 20 minutes.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 3:7 Ethyl Acetate/Hexanes) to confirm the consumption of the starting materials.

  • Isolation: Pour the reaction mixture into 20 mL of cold water. A precipitate should form. If the reaction was solvent-free, add ethyl ether and ethanol to the crude solid.[16]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol. For higher purity, the crude solid can be recrystallized from ethanol.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[5][13]

Data Table: Influence of Reaction Conditions

The following table summarizes typical outcomes from screening different reaction conditions, based on literature reports. This illustrates the importance of methodical optimization.

EntryCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
1NaHCO₃EthanolReflux8 h~70-85%[1]
2NoneNone60 °C30 min91%[5]
3Al₂O₃ (30% w/w)None (MW)120 °C2-5 min~80-95%[16]
4NoneH₂O/IPA (1:1) (MW)120 °C20 min>90%[4]
5Acetic AcidDMSO/H₂O25 °C24 h~70-94%[12]

This guide provides a robust framework for optimizing your imidazo[1,2-a]pyrimidine synthesis. By understanding the underlying chemical principles and systematically troubleshooting any issues that arise, you can significantly improve the efficiency and success of your experiments.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances. Available from: [Link]

  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. ResearchGate. Available from: [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar. Available from: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available from: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available from: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available from: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). MDPI. Available from: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available from: [Link]

  • Synthesis of benzo[17][18]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Advances. Available from: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available from: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available from: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available from: [Link]

Sources

Technical Support Center: Purification of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for imidazo-pyrimidine derivatives. As researchers developing novel therapeutics—such as androgen receptor antagonists or kinase inhibitors—you will frequently encounter the imidazo[1,2-a]pyrimidine core[1]. While this scaffold offers exceptional pharmacological properties, the presence of a C3-carboxylic acid introduces severe purification bottlenecks.

This guide is designed to move beyond basic protocols. Here, we dissect the physicochemical causality behind your purification failures and provide self-validating, field-tested methodologies to ensure high-yield, high-purity isolation of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Physicochemical Profiling: The Root of the Challenge

To purify a molecule, you must first understand its electronic behavior. 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is highly amphoteric. It contains basic nitrogen atoms within the heteroaromatic core and an acidic carboxyl group. This dual nature dictates its solubility and chromatographic behavior.

Quantitative Data & Purification Impact
ParameterQuantitative Value / EstimateImpact on Purification Strategy
Molecular Weight 177.16 g/mol Low MW; highly sensitive to inorganic salt contamination (e.g., LiCl) which can artificially inflate apparent yield.
LogP (Predicted) ~0.5 to 1.0Highly polar; partitions poorly into standard organic solvents (EtOAc, DCM) during standard aqueous workups.
pKa 1 (Basic Nitrogen) ~4.5Protonates in strongly acidic conditions (pH < 3), forming a highly water-soluble cationic species.
pKa 2 (Carboxylic Acid) ~3.0Deprotonates in basic conditions (pH > 7), forming a highly water-soluble anionic species.
Isoelectric Point (pI) pH ~5.0 The exact pH where the net charge is zero. Aqueous solubility is minimized here, allowing for direct precipitation[1].
Thermal Stability Degradation > 40°CProne to rapid decarboxylation; strictly requires low-temperature vacuum drying[1].

Troubleshooting & FAQs

Q1: Why does my product streak severely or disappear entirely on normal-phase silica gel? Causality: The molecule exists largely as a zwitterion. The basic imidazo-pyrimidine nitrogens act as strong hydrogen-bond acceptors, binding irreversibly to the acidic silanol groups (Si-OH) on bare silica. Solution: Avoid normal-phase chromatography for the free acid. If you must use chromatography, purify the upstream ester intermediate (ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate) using a heptane/ethyl acetate gradient (0–50%)[1]. For the free acid, use Reversed-Phase (C18) chromatography with an acidic modifier.

Q2: After saponification with LiOH, I cannot extract the product into ethyl acetate. Where did it go? Causality: Following ester hydrolysis, the product exists as a highly water-soluble lithium carboxylate salt in the basic aqueous layer. If you aggressively acidify the workup to pH 1 (a common mistake), the basic nitrogens protonate, converting the molecule into a water-soluble hydrochloride salt. In both states, it will not partition into organic solvents. Solution: You must bypass liquid-liquid extraction entirely. Instead, perform an Isoelectric Precipitation by titrating the aqueous layer to exactly pH 5.0[1].

Q3: My isolated yield is low, and LC-MS shows a major peak at 133 m/z (M-44). What went wrong? Causality: The mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). Heteroaromatic 3-carboxylic acids are notoriously unstable at elevated temperatures. The electron-withdrawing nature of the imidazo[1,2-a]pyrimidine core stabilizes the transition state for decarboxylation, especially under slightly acidic conditions. Solution: Never boil the solvent to concentrate this compound. Dry the precipitated solid in a vacuum oven strictly below 40°C[1].

Mechanism & Workflow Visualizations

To conceptualize the pH-dependent behavior of this molecule, refer to the zwitterion logic diagram below.

ZwitterionLogic LowPH Low pH (< 3) Cationic Form (Protonated N) MidPH Mid pH (~5) Zwitterionic Form (Neutral overall) LowPH->MidPH Add Base Soluble1 Highly Water Soluble LowPH->Soluble1 Insoluble Precipitates (Isolable) MidPH->Insoluble HighPH High pH (> 7) Anionic Form (Deprotonated COO-) HighPH->MidPH Add Acid Soluble2 Highly Water Soluble HighPH->Soluble2

Caption: pH-dependent ionization states of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

Validated Experimental Protocols

Protocol A: Saponification and Isoelectric Precipitation (Primary Workflow)

This is the most efficient, chromatography-free method for isolating the free acid, leveraging its isoelectric point[1].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the starting material (ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate) in Tetrahydrofuran (THF) (approx. 10 mL per gram). Add 1.5 equivalents of 1N aqueous Lithium Hydroxide (LiOH)[1].

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor completion via LC-MS (look for the disappearance of the ester mass).

  • Titration (Critical Step): Place the reaction flask in an ice bath. Insert a calibrated pH probe directly into the stirring solution. Carefully add 6 N HCl dropwise until the solution reaches exactly pH 5.0 [1].

    • Self-Validation Check: The solution should transition from clear to a cloudy, yellow suspension as the zwitterion forms.

  • Volatiles Removal: Remove the THF under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature at or below 35°C to prevent decarboxylation.

  • Isolation: Vacuum filter the resulting aqueous suspension. Wash the filter cake thoroughly with ice-cold distilled water to remove residual LiCl salts.

  • Drying: Transfer the yellow solid to a vacuum oven. Dry at 35°C to a constant weight[1].

Protocol B: Reversed-Phase (C18) Polish

If Protocol A yields a product contaminated with unreacted upstream amines (e.g., 5-methylpyrimidin-2-amine), a secondary polish is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude yellow solid in a minimum volume of DMSO. Do not use standard injection solvents like methanol or acetonitrile, as solubility will be poor.

  • Column Setup: Equip your flash system with a C18 functionalized silica cartridge.

  • Solvent System:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: The formic acid keeps the basic nitrogens protonated, ensuring sharp peak shapes and preventing secondary interactions with any unendcapped silanols on the C18 matrix.

  • Gradient Execution: Run a shallow gradient from 5% B to 60% B over 20 column volumes.

  • Recovery: Pool the product-containing fractions and lyophilize (freeze-dry) them. Do not concentrate on a rotary evaporator, as the extended heating in acidic water will cause massive decarboxylation.

PurificationWorkflow Start Crude Saponification Mixture (Basic pH, LiOH) Acidify Acidify with 6N HCl to pH ~5.0 (Isoelectric Point) Start->Acidify Precipitate Does a yellow solid precipitate? Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Yes Extract C18 RP-Flash Chromatography (0.1% Formic Acid Modifier) Precipitate->Extract No / Impure Dry Vacuum Oven Drying (<40°C to prevent decarboxylation) Filter->Dry

Caption: Decision tree for the isolation and purification of amphoteric imidazo-pyrimidine acids.

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry - ACS Publications URL:1[1]

Sources

improving the yield of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid . This fused bicyclic scaffold is a highly valuable pharmacophore in drug discovery, frequently utilized in the development of antiviral agents, kinase inhibitors, and GABA receptor agonists[1].

However, researchers frequently encounter yield-limiting bottlenecks during its synthesis, including incomplete cyclization, regioselectivity issues, and base-catalyzed degradation. This guide is designed as a self-validating, mechanistic troubleshooting resource to help you optimize your synthetic workflows and maximize your isolated yield.

I. Diagnostic Synthesis Workflow

To establish a baseline for troubleshooting, we recommend abandoning traditional thermal reflux methods in favor of a microwave-assisted, in-situ bromination approach.

G N1 5-Methylpyrimidin-2-amine + NBS + (E)-Ethyl 3-ethoxyacrylate N2 In situ Bromination (Dioxane/H2O, 25°C, 10 min) N1->N2 N3 Microwave Cyclization (100°C, 10 min) N2->N3 N4 Intermediate: Ethyl 6-methylimidazo[1,2-a] pyrimidine-3-carboxylate N3->N4 N5 Mild Saponification (LiOH, THF/MeOH/H2O, 25°C) N4->N5 N6 Isoelectric Precipitation (1M HCl to pH 3.5-4.0) N5->N6 N7 Target: 6-Methylimidazo[1,2-a] pyrimidine-3-carboxylic acid N6->N7

Caption: Optimized synthesis workflow for 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid.

II. Self-Validating Experimental Protocol

The following protocol is engineered to be a self-validating system. Do not proceed to the next step unless the Validation Check criteria are met.

Step 1: Microwave-Assisted Condensation and Cyclization

Mechanistic Rationale: Commercially available α -bromo esters (like ethyl 3-bromopyruvate) degrade rapidly on the shelf, leading to poor electrophile titers and low yields. Generating the reactive intermediate in situ using2 ensures a pristine, highly reactive electrophile[2].

  • Dissolve (E)-ethyl 3-ethoxyacrylate (1.0 eq) in a 1:2 mixture of water and 1,4-dioxane at room temperature[2].

  • Add NBS (0.95 eq) portion-wise. Causality: Using a slight substoichiometric amount of NBS prevents the unwanted over-bromination of the pyrimidine ring in the subsequent step.

  • Stir for 10 minutes.

  • Add 5-methylpyrimidin-2-amine (1.0 eq)[2].

  • Seal the vessel and subject to microwave irradiation at 100 °C for 10 minutes[2]. Causality: Microwave dielectric heating selectively superheats the polar intermediate, overcoming the high activation energy required for the intramolecular cyclization without causing the thermal degradation seen in 16-hour refluxes[3].

  • Validation Check: Sample the reaction for LC-MS. You must observe the complete disappearance of the aminopyrimidine mass ( m/z 110) and the emergence of the ester intermediate ( m/z 206 [M+H]+ ).

  • Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate[2].

Step 2: Mild Saponification

Mechanistic Rationale: The ester must be hydrolyzed to the free acid. However, the imidazo[1,2-a]pyrimidine core is structurally vulnerable to ring-opening under harsh basic conditions.

  • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add LiOH⋅H2​O (2.0 eq) at 0 °C, then warm to room temperature.

  • Stir for 4 hours.

  • Validation Check: TLC (10% MeOH in DCM) should show complete consumption of the ester ( Rf​≈0.6 ) to a baseline spot ( Rf​≈0.0 ).

  • Concentrate to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3.5–4.0.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the target acid ( m/z 178 [M+H]+ ).

III. Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the product, but the NMR is overly complex, suggesting an isomeric mixture. What caused this? A1: You are observing the products of a Dimroth Rearrangement [1]. Imidazo[1,2-a]pyrimidines are highly sensitive to strong bases and heat[1]. Under refluxing hydroxide conditions (e.g., using NaOH/KOH at elevated temperatures), the hydroxide ion acts as a nucleophile and attacks the electron-deficient C5 position of the pyrimidine ring[1]. This triggers a ring-opening event and subsequent re-closure, yielding a mixture of isomers[1]. Solution: Always perform the ester hydrolysis using mild conditions (LiOH in THF/ H2​O at 0 °C to room temperature) to ensure selective attack at the ester carbonyl.

G Start Ester Intermediate Cond1 Harsh Base (NaOH, Reflux) Start->Cond1 Cond2 Mild Base (LiOH, 25°C) Start->Cond2 Mech1 OH⁻ attack at C5 Cond1->Mech1 Mech2 Selective attack at carbonyl Cond2->Mech2 Result1 Dimroth Rearrangement (Isomerization) Mech1->Result1 Result2 Target Carboxylic Acid Mech2->Result2

Caption: Mechanistic logic for avoiding Dimroth rearrangement during ester saponification.

Q2: Why does my product partition into the aqueous layer during the final extraction, resulting in near-zero isolated yield? A2: 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid is an amphoteric molecule. It contains a basic pyrimidine-derived nitrogen and an acidic carboxylate. If the pH is too low (< 2.0), the nitrogen protonates, forming a highly water-soluble hydrochloride salt. If the pH is too high (> 5.0), it remains a soluble carboxylate salt. Solution: Maximum organic recovery or precipitation only occurs at its isoelectric point. Adjust the aqueous phase strictly to pH 3.5–4.0 using 1M HCl to induce precipitation, and filter the solid directly rather than attempting a liquid-liquid extraction.

Q3: I am observing a significant amount of unreacted 5-methylpyrimidin-2-amine. Should I increase the reaction time? A3: No. Do not increase the reaction time under conventional heating, as this promotes degradation. The initial condensation is fast, but the subsequent cyclization is the rate-limiting step. Prolonged heating leads to the accumulation of dark, tarry byproducts. Instead, utilize3 (100 °C for 10–15 minutes), which has been proven to significantly reduce reaction times and improve yields for imidazo[1,2-a]pyrimidine derivatives[3].

IV. Quantitative Optimization Data

The table below summarizes the quantitative impact of adjusting key reaction parameters based on internal validation and literature precedent.

Reaction ParameterCondition A (Suboptimal)Condition B (Optimized)Yield ImpactMechanistic Reason
Cyclization Heating Conventional Reflux (16h)Microwave (100°C, 10m)35% 82%Overcomes activation energy of cyclization without thermal degradation[3].
Brominating Agent Pre-purchased BromopyruvateIn situ NBS + Acrylate40% 75%Pre-purchased α -bromo esters degrade; in situ generation ensures high electrophile titer[2].
Saponification Base NaOH, Reflux (2h)LiOH, 25°C (4h)20% 88%Prevents base-catalyzed Dimroth rearrangement and pyrimidine ring-opening[1].
Isolation pH pH < 2.0 (Strong Acid)pH 3.5–4.015% 90%Targets the isoelectric point, preventing the formation of water-soluble HCl salts.

V. References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. 2

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC - NIH. 1

  • Buy Imidazo[1,2-a]pyrimidine-2-carboxylic acid | 64951-10-6. Smolecule. 3

Sources

Technical Support Center: Overcoming Solubility Challenges of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot these challenges effectively. The strategies outlined here are built on established principles of physical chemistry and formulation science, validated in countless experimental settings.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic phenomenon known as "crashing out" or precipitation, and it's rooted in a drastic change of solvent polarity.[1] 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid, like many organic small molecules, is often highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[2][3] However, your aqueous assay buffer is highly polar and protic. When you introduce the DMSO stock solution into the buffer, the compound is suddenly in an environment where it is poorly soluble, causing it to precipitate out of the solution. The key is that solubility in 100% DMSO does not predict solubility in a 99.5% aqueous environment.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: This is a critical question, as high concentrations of DMSO are toxic to cells and can interfere with assay components. The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the experiment.[1] However, general guidelines exist. It is crucial to perform a vehicle control (assay media with the same final DMSO concentration but without your compound) in all experiments to account for any solvent effects.

DMSO ConcentrationGeneral Effect & Recommendation
< 0.1% Generally considered safe with minimal effects. Ideal for sensitive cell lines and long-term exposure experiments.[1]
0.1% - 0.5% Well-tolerated by many robust cell lines for assays lasting up to 72 hours. This is a common and acceptable range for many in vitro assays.[1]
0.5% - 1.0% Increased risk of cytotoxicity, altered cell proliferation, and other off-target effects may be observed. Only suitable for short-term exposure in robust cell lines.[1]
> 1.0% Significant cytotoxicity is common. This concentration is generally not recommended for cell-based assays.[1]
Q3: My compound has a carboxylic acid group. How does this specific functional group affect its solubility?

A3: The presence of the carboxylic acid (-COOH) is the single most important clue to solving your solubility issues. This group can be deprotonated to form a negatively charged carboxylate ion (-COO⁻).

  • The Chemistry: The equilibrium between the neutral acid form (less soluble in water) and the charged carboxylate form (more soluble in water) is governed by the solution's pH and the compound's pKa. The pKa is the pH at which the compound is 50% in its acid form and 50% in its conjugate base (carboxylate) form.[4]

  • The Strategy: By increasing the pH of your assay buffer to a value above the pKa of the carboxylic acid, you shift the equilibrium towards the more soluble, charged carboxylate form. This is a direct application of Le Châtelier's Principle and is a powerful strategy for solubilizing acidic compounds.[5][6][7][8][9] Sparingly soluble salts derived from weak acids tend to be more soluble in less acidic (more basic) solutions.[7][9]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If the basic FAQs did not resolve your issue, follow this systematic guide. We will progress from simple protocol adjustments to more advanced formulation strategies.

Workflow for Troubleshooting Solubility

This diagram outlines the logical progression for addressing solubility issues with 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid.

G start Solubility Issue: Compound Precipitates step1 Level 1: Optimize Dilution Protocol (Serial Dilution in 100% DMSO) start->step1 check1 Issue Resolved? step1->check1 step2 Level 2: Adjust Buffer pH (e.g., pH 7.4 -> 8.0 -> 8.5) check2 Issue Resolved? step2->check2 step3 Level 3: Introduce Co-solvents (e.g., Ethanol, PEG400) check3 Issue Resolved? step3->check3 step4 Level 4: Advanced Formulations (e.g., Cyclodextrins) fail Re-evaluate Experiment (Consider chemical modification) step4->fail check1->step2 No end Proceed with Assay check1->end Yes check2->step3 No check2->end Yes check3->step4 No check3->end Yes

Caption: A decision tree for systematically troubleshooting solubility.

Level 1: Protocol Optimization (The First Line of Defense)

Problem: The compound precipitates even when the final DMSO concentration is low.

Causality: Rapidly diluting a high-concentration DMSO stock into buffer creates localized, supersaturated regions where the compound crashes out before it can be adequately dispersed.

Solution: Serial Dilution in 100% DMSO. It is best practice to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[2]

Protocol: Optimized Dilution

  • Prepare High-Concentration Stock: Dissolve your compound in 100% pure, anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.

  • Intermediate Dilutions in DMSO: Perform a series of dilutions of this stock solution using 100% DMSO. For example, to get a 100X final stock from a 50 mM initial stock, you might make intermediate dilutions at 10 mM and then 1 mM, all within 100% DMSO.

  • Final Aqueous Dilution: Add the final, lower-concentration DMSO stock to your aqueous assay buffer. For a 1:100 dilution to achieve a final DMSO concentration of 1%, add 1 µL of your 100X DMSO stock to 99 µL of buffer. Pipette up and down immediately and vigorously to ensure rapid mixing.

Level 2: Formulation Adjustment - pH Modification

Problem: The compound is still not soluble enough at the desired concentration, even with an optimized dilution protocol.

Causality: As established, the carboxylic acid on your molecule is the key. At physiological pH (~7.4), this group may be only partially deprotonated and thus partially soluble. By raising the pH, we can fully deprotonate it to the much more water-soluble carboxylate anion.

G cluster_0 Low pH (e.g., < 5) cluster_1 High pH (e.g., > 8) A R-COOH (Protonated, Less Soluble) B R-COO⁻ + H⁺ (Deprotonated, More Soluble) A->B pKa

Caption: pH-dependent equilibrium of the carboxylic acid group.

Protocol: pH-Based Solubility Screening

  • Prepare Buffers: Prepare several batches of your primary assay buffer, adjusting the pH of each. Good starting points are pH 7.4 (standard), pH 8.0, and pH 8.5. Use a calibrated pH meter for accuracy.

  • Solubility Test: In separate microcentrifuge tubes, add your compound (from a 100X DMSO stock) to each buffer to achieve your desired final concentration.

  • Observe: Vortex each tube and visually inspect for precipitation immediately and after 30-60 minutes. Check for clarity against a dark background.

  • Select & Verify: Choose the lowest pH that provides complete solubility.

Critical Consideration: Before adopting a higher pH buffer for your assay, you must verify that the pH change does not adversely affect your target protein's activity, binding interactions, or the stability of other assay components. Run necessary controls to confirm assay integrity at the new pH.

Level 3: Introducing Co-solvents

Problem: Adjusting the pH is not feasible due to assay constraints, or it did not fully solve the issue.

Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous buffer, reduce the overall polarity of the solvent system.[10][11] This creates a more hospitable environment for hydrophobic molecules, effectively bridging the polarity gap between DMSO and water.

Common Biocompatible Co-solvents [10][12]

Co-solventTypical Final ConcentrationNotes
Ethanol 1-5%Widely used, but can affect some enzymes.
Propylene Glycol 1-10%Good safety profile.
Polyethylene Glycol 400 (PEG 400) 1-10%Often used in formulations.
Glycerol 1-10%Can increase viscosity.

Protocol: Co-solvent Screening

  • Prepare Co-solvent Buffers: Prepare your assay buffer containing various concentrations of a chosen co-solvent (e.g., buffer with 1%, 2%, and 5% ethanol).

  • Test Solubility: Add your compound (from a 100X DMSO stock) to each co-solvent buffer and observe for precipitation as described in the pH screening protocol.

  • Verify Assay Compatibility: As with pH, it is imperative to run controls to ensure the chosen co-solvent and its concentration do not interfere with your biological assay.[12]

Level 4: Advanced Formulation Strategies

Problem: The above methods are insufficient for achieving the required concentration.

Causality: For exceptionally "brick-dust" like compounds, more advanced techniques are needed to overcome the strong crystal lattice energy or extreme hydrophobicity.[13]

Strategy 1: Cyclodextrin Complexation Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[14][15] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Protocol: Basic Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 45% w/v).

  • Complexation: Add your compound's DMSO stock solution to the HP-β-CD solution and stir or shake for several hours to allow for complex formation.

  • Dilution: Use this new aqueous stock for further dilutions in your assay buffer.

Strategy 2: Amorphous Solid Dispersions & Nanosuspensions These are advanced pharmaceutical development techniques that involve either disrupting the compound's stable crystal lattice to create a higher-energy (more soluble) amorphous state or reducing the particle size to the nanometer scale to increase surface area and dissolution rate.[13][15][16][17] While highly effective, these methods require specialized equipment (e.g., spray dryers, high-pressure homogenizers) and are typically beyond the scope of a standard biology lab, but are important to be aware of for drug development projects.[13][14][17]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Vinarov, Z., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. National Center for Biotechnology Information. [Link]

  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Center for Biotechnology Information. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson. [Link]

  • 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid — Chemical Substance Information. (n.d.). PubChem. [Link]

  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. [Link]

  • Smaani, A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. National Center for Biotechnology Information. [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Solubility and pH. (2023, April 12). Chemistry LibreTexts. [Link]

  • 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid. (n.d.). J&K Scientific. [Link]

  • Chowdhury, M. G., et al. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Al-kassas, R., et al. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • DMSO - Definition and Relevance. (n.d.). NanoTemper. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022, April 29). DergiPark. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). ResearchGate. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. [Link]

  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. (2022, June 27). ScholarWorks. [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics. [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. (2020, December 3). The Journal of Organic Chemistry. [Link]

  • 6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). European Journal of Organic Chemistry. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

Sources

minimizing off-target effects of imidazo[1,2-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyrimidine drug development. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who encounter late-stage attrition due to the off-target liabilities of this privileged scaffold.

While imidazo[1,2-a]pyrimidines are highly effective as kinase inhibitors, GABA-A receptor ligands, and immunomodulators, their planar, electron-deficient nature often leads to promiscuous binding and rapid metabolic clearance. This guide provides field-proven, causality-driven troubleshooting strategies to minimize off-target effects while preserving target potency.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: My lead imidazo[1,2-a]pyrimidine compound shows excellent potency for our target kinase but exhibits broad off-target activity against the CMGC kinase family (e.g., CLKs, CDKs). How can we engineer selectivity?

A1: The causality of this off-target binding lies in the highly conserved nature of the ATP-binding pocket across the kinome. Imidazo[1,2-a]pyrimidines typically act as Type I inhibitors, where the core nitrogen atoms form critical hydrogen bonds with the kinase hinge region[1]. Because the scaffold is flat and aromatic, it readily engages in face-to-face π -stacking with activation loop residues (like Tyr-1230 in c-Met)[2].

Troubleshooting Strategy: To disrupt off-target binding, you must exploit the non-conserved, solvent-exposed regions of the ATP pocket.

  • Introduce sp3 Character: Replace planar aromatic substituents at the C-2 or C-3 positions with polar, sp3 -rich motifs (e.g., tetrahydropyrans or aliphatic amines). This creates steric clashes in the narrow, hydrophobic pockets of off-target kinases like CLKs, while maintaining the primary hinge-binding interactions[1].

  • Bioisosteric Replacement: Consider scaffold-hopping to an 8-fluoroimidazo[1,2-a]pyridine. The C–F bond mimics the physicochemical properties of the N-8 atom in the pyrimidine ring but alters the electron density, often improving selectivity profiles[2].

Q2: During cell-based phenotypic screening, our imidazo[1,2-a]pyrimidine hit induced unexpected mutagenesis and genotoxicity. Is this a known scaffold liability?

A2: Yes. Small structural nuances in fused imidazo-azines dramatically alter their intracellular localization and toxicity profiles. Chemogenomic profiling in eukaryotic models has demonstrated that while imidazo[1,2-a]pyridines tend to accumulate in mitochondria (disrupting electron transport), the addition of a single nitrogen atom at position 8 to form an imidazo[1,2-a]pyrimidine shifts the compound's localization to the nucleus[3].

Troubleshooting Strategy: Certain imidazo[1,2-a]pyrimidines (particularly those with nitroso or highly electrophilic groups at C-3) act as direct DNA poisons, causing nuclear DNA damage that requires intact DNA repair pathways to resolve[4]. To mitigate this, remove any electrophilic "warheads" at the C-3 position and perform early-stage Ames testing and γ H2AX assays to screen out DNA-intercalating analogs.

Q3: Our compound is highly selective in vitro but shows rapid in vivo clearance. However, it is completely stable in human liver microsomes (HLM). What is driving this metabolism?

A3: You are likely dealing with Aldehyde Oxidase (AO) metabolism. HLMs contain Cytochrome P450s (CYPs) but lose cytosolic enzymes like AO during ultracentrifugation preparation. The imidazo[1,2-a]pyrimidine moiety is highly electron-deficient, making the carbon adjacent to the pyrimidine nitrogen highly susceptible to nucleophilic attack by the molybdenum cofactor of cytosolic AO[5].

Troubleshooting Strategy:

  • Block the Site of Metabolism: Introduce a steric shield (e.g., a methyl or halogen group) directly adjacent to the susceptible carbon.

  • Scaffold Modification: If steric blocking destroys target affinity, switch to an alternative heterocycle (e.g., imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine), which are significantly less susceptible to AO oxidation[5].

Section 2: Quantitative Data & SAR Summaries

To facilitate rapid decision-making, the following table summarizes quantitative structure-activity relationship (SAR) interventions used to rescue imidazo[1,2-a]pyrimidine leads from common off-target and metabolic liabilities.

Scaffold ModificationPrimary Target ClassOff-Target LiabilityMitigation StrategyFunctional Outcome
C-3 Aromatic sp3 Motif DYRK1A KinaseCLK Kinase FamilyAppend polar sp3 solubilizing motifs at C-3 to disrupt π -stacking.10-fold increase in DYRK1A selectivity; reduced aqueous insolubility[1].
N-8 C-F Replacement c-Met KinaseBroad RTK PromiscuityBioisosteric replacement to 8-fluoroimidazo[1,2-a]pyridine.Maintained hinge H-bonding; improved kinase selectivity and oral bioavailability ( F=29% )[2].
Pyrimidine Pyrazine Androgen ReceptorAldehyde Oxidase (AO)Swap to imidazo[1,2-a]pyrazine core.Eliminated AO-mediated oxidation in HS9 cytosol assays[5].
C-3 Nitroso Removal Antifungals / KinasesNuclear DNA (Genotox)Replace electrophilic C-3 groups with stable alkyl/aryl groups.Abolished DNA poison activity and mutagenesis in eukaryotic cells[3].

Section 3: Experimental Troubleshooting Protocols

To ensure scientific integrity, every assay used to diagnose off-target effects must be a self-validating system. Below are the definitive protocols for diagnosing and mitigating the issues discussed above.

Protocol A: Self-Validating TR-FRET Kinase Selectivity Assay

Purpose: To quantify target vs. off-target kinase binding kinetics while controlling for compound auto-fluorescence (a common false-positive driver in imidazo-azines).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Tracer Titration: Incubate recombinant target kinase (e.g., DYRK1A) and off-target kinase (e.g., CLK1) with a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Compound Addition: Dispense the imidazo[1,2-a]pyrimidine test compounds in a 10-point dose-response curve (top concentration 10 μ M, 1:3 dilutions).

  • Self-Validation Step: Include a "No Kinase" control well containing only the compound and tracer. Imidazo-azines can be highly fluorescent; this control ensures the compound is not artificially inflating the 665 nm emission channel.

  • Measurement: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm / 615 nm) after 1 hour. A decrease in the ratio indicates the compound has successfully displaced the tracer[1].

G N1 Initial Hit: Imidazo[1,2-a]pyrimidine N2 Kinome Profiling (TR-FRET Assay) N1->N2 N3 Identify Off-Targets (e.g., CLK, RTKs) N2->N3 N4 X-Ray Crystallography (Hinge-binding analysis) N3->N4 N5 SAR Optimization (Add C-2/C-3 sp3 motifs) N4->N5 N5->N2 Iterative Cycle N6 Highly Selective Lead Compound N5->N6 Selectivity Achieved

Caption: Structure-based optimization workflow for improving imidazo[1,2-a]pyrimidine kinase selectivity.

Protocol B: Aldehyde Oxidase (AO) Liability Screening

Purpose: To definitively isolate AO-mediated clearance from CYP450 metabolism.

  • Matrix Preparation: Thaw human liver cytosol (HS9) on ice. Cytosol contains AO but lacks membrane-bound CYPs.

  • Reaction Setup: Prepare a 1 mL incubation mixture containing 1 μ M of the imidazo[1,2-a]pyrimidine compound in 50 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: Do NOT add NADPH. CYPs require NADPH to function, whereas AO utilizes water as the oxygen source. To further validate causality, run a parallel control spiked with 10 μ M raloxifene (a potent, specific AO inhibitor).

  • Incubation & Quenching: Initiate the reaction by adding HS9 cytosol (1 mg/mL final protein). Aliquot 100 μ L at 0, 15, 30, 60, and 120 minutes into 300 μ L of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS. If the parent compound depletes rapidly in the absence of NADPH, and this depletion is rescued by raloxifene, AO liability is confirmed[5].

G N1 Imidazo-azine Scaffold N2 Imidazo[1,2-a]pyridine (Nitrogen at pos 1) N1->N2 N3 Imidazo[1,2-a]pyrimidine (Nitrogen at pos 1, 8) N1->N3 N4 Mitochondrial Disruption (Electron Transport Defect) N2->N4 N5 Nuclear DNA Damage (DNA Poison / Mutagenesis) N3->N5

Caption: Divergent off-target toxicity pathways based on a single-atom scaffold difference.

References[1] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University (ORCA). URL:https://orca.cardiff.ac.uk/[2] Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/[5] Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry (ACS). URL: https://pubs.acs.org/[4] Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics / PMC. URL: https://journals.plos.org/[3] Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS. URL:https://journals.plos.org/

Sources

Technical Support Center: Troubleshooting Toxicity in 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you know that the imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore widely used in the design of kinase inhibitors, antimicrobials, and anticancer agents. However, derivatives built from 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) frequently encounter severe late-stage toxicity liabilities, including rapid metabolic clearance, genotoxicity, and off-target cardiotoxicity.

This guide is structured to help you diagnose, troubleshoot, and engineer out these specific toxicological roadblocks using field-proven medicinal chemistry strategies.

FAQ 1: Metabolic Instability & Hepatotoxicity

Q: My 6-methylimidazo[1,2-a]pyrimidine-3-carboxamide derivative shows excellent target affinity and stability in standard liver microsomes, but exhibits rapid in vivo clearance and dose-dependent hepatotoxicity. What is happening?

A: Your compound is likely falling victim to Aldehyde Oxidase (AO) mediated metabolism.

Standard liver microsome stability assays primarily evaluate Cytochrome P450 (CYP) activity. Because AO is a soluble enzyme located in the cytosol, it is washed away during the preparation of microsomes, leading to false-positive stability profiles 1[1]. The imidazo[1,2-a]pyrimidine core contains highly electron-deficient carbons (specifically at the C5 and C7 positions) that are highly susceptible to nucleophilic attack by AO 1[1]. This rapid oxidation generates metabolites that not only clear the drug instantly but can also drive hepatic toxicity.

Quantitative SAR Data: Impact of Structural Modifications on AO Clearance

To mitigate this, you must introduce steric hindrance or perform a bioisosteric replacement to block the site of metabolism.

Scaffold ModificationStructural RationaleAO Clearance (µL/min/mg)Half-life (min)Primary Toxicity Liability
6-Methylimidazo[1,2-a]pyrimidine None (Baseline)> 300< 5High AO Metabolism[1]
6-Bromoimidazo[1,2-a]pyrimidine Halogen steric block15012Moderate AO Metabolism[1]
Imidazo[1,2-a]pyridine Pyrimidine → Pyridine< 15> 120Mitochondrial Disruption[2]
8-Fluoroimidazo[1,2-a]pyridine Bioisosteric C-F replacement< 5> 200Minimized (Optimal)[3]
Protocol: Cytosolic Aldehyde Oxidase (AO) Stability Assay

Do not rely on microsomes. Use this self-validating protocol to accurately measure AO liability.

  • Preparation of Cytosolic Fractions: Thaw cryopreserved human or rat hepatic cytosol on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using cytosol ensures the presence of soluble AO enzymes required to observe this specific metabolic degradation.

  • Compound Incubation: Pre-incubate the cytosol mixture at 37°C for 5 minutes. Initiate the reaction by adding your derivative to a final concentration of 1 µM.

    • Causality: A low substrate concentration prevents enzyme saturation, keeping the reaction within the linear range of Michaelis-Menten kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Reaction Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the AO enzyme, halting metabolism, while precipitating cytosolic proteins to prevent LC-MS column clogging.

  • Self-Validation Check: Always run phthalazine (a known AO substrate) and verapamil (a CYP substrate) in parallel. If phthalazine is not rapidly depleted, your cytosol batch has lost AO activity and the assay is invalid.

FAQ 2: Genotoxicity and Off-Target DNA Damage

Q: During counter-screening, our derivative induced severe mutagenesis and activated DNA damage response pathways. How do we eliminate this liability?

A: Genotoxicity in this scaffold is frequently linked to the formation of reactive radical anions 2[2]. Substitutions at the 3-position (such as nitroso groups or easily reducible amides attached to the 3-carboxylic acid core) can act as DNA poisons 2[2].

Chemogenomic profiling reveals that these specific imidazo[1,2-a]pyrimidine derivatives cause nuclear DNA damage and require intact DNA repair pathways for cellular survival, whereas their imidazo[1,2-a]pyridine counterparts tend to disrupt mitochondrial electron transport instead 2[2].

ToxicityPathways Core Imidazo[1,2-a]pyrimidine Derivatives AO Cytosolic Aldehyde Oxidase (AO) Core->AO Cytosolic Exposure Reductase Cellular Reductases (e.g., Nitroreductase) Core->Reductase 3-Position Reduction Metabolite Oxidized Metabolites (C5/C7 Oxidation) AO->Metabolite Oxidation HepTox Hepatotoxicity & Rapid Clearance Metabolite->HepTox Radical Reactive Radical Anions Reductase->Radical Electron Transfer DNA Nuclear DNA Damage (Mutagenesis) Radical->DNA Oxidative Stress

Fig 1: Mechanistic pathways of imidazo[1,2-a]pyrimidine toxicity via AO and radical formation.

Protocol: Chemogenomic Profiling for Genotoxicity
  • Cell Culture & Compound Treatment: Culture wild-type and DNA-repair deficient (e.g., rad52Δ) Saccharomyces cerevisiae or human Jurkat cells. Treat with the derivative at concentrations ranging from 1 µM to 100 µM.

    • Causality: Comparing viability between wild-type and DNA-repair deficient strains isolates genotoxicity from general cytotoxicity.

  • γH2AX Immunofluorescence Staining: Fix mammalian cells post-treatment and stain with fluorescently labeled anti-γH2AX antibodies.

    • Causality: γH2AX is a direct biomarker for DNA double-strand breaks, confirming that toxicity is mediated through nuclear DNA damage.

  • Self-Validation Check: Include a known DNA poison (e.g., cisplatin) as a positive control. The repair-deficient strain must show >10-fold hypersensitivity compared to the wild-type strain for the assay to be deemed reliable.

FAQ 3: Scaffold Hopping & Bioisosteric Replacement

Q: We cannot achieve the required therapeutic index with the 6-methylimidazo[1,2-a]pyrimidine core due to overlapping AO and hERG liabilities. What is the recommended scaffold hop?

A: Bioisosteric replacement is the most effective strategy here. Replacing the pyrimidine ring with a pyridine ring—specifically utilizing an 8-fluoroimidazo[1,2-a]pyridine scaffold—acts as a highly effective physicochemical mimic of the imidazo[1,2-a]pyrimidine core [[3]](3].

The C-F bond mimics the hydrogen-bonding properties of the N-8 atom required for target engagement (e.g., kinase hinge binding) while completely eliminating the electron-deficient centers targeted by AO 3[3]. Furthermore, tuning the lipophilicity (LogP) of the 6-position substituents can significantly reduce hERG channel binding, improving the cardiovascular safety profile 3[3].

OptimizationWorkflow Start Identify Toxicity Liability in Lead Compound Decision Is toxicity driven by AO metabolism or hERG? Start->Decision AO_Path AO Metabolism (High Clearance) Decision->AO_Path Yes (AO) hERG_Path hERG Inhibition (Cardiotoxicity) Decision->hERG_Path Yes (hERG) Mod_AO Steric Hindrance (Dialkyl Substitution) AO_Path->Mod_AO Mod_Bio Bioisosteric Replacement (8-Fluoroimidazo[1,2-a]pyridine) AO_Path->Mod_Bio hERG_Path->Mod_Bio Mod_hERG Reduce Lipophilicity (Lower LogP) hERG_Path->Mod_hERG Validate In Vitro Validation (Cytosol Stability & Patch Clamp) Mod_AO->Validate Mod_Bio->Validate Mod_hERG->Validate

Fig 2: Decision tree for troubleshooting and optimizing imidazo[1,2-a]pyrimidine derivatives.

References

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells Source: PLOS Genetics URL:[Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

optimization of dosage and administration routes for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Studies Module: Optimization of Dosage and Administration Routes

Overview Welcome to the In Vivo Pharmacology Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the critical transition from in vitro efficacy to in vivo proof-of-concept and eventual clinical translation. This module provides mechanistic troubleshooting, self-validating protocols, and authoritative guidelines to ensure your pharmacokinetic (PK) and pharmacodynamic (PD) data are robust, reproducible, and translatable.

FAQ 1: Dose Translation & Allometric Scaling

Q: How do I accurately translate my effective mouse dose to a rat model, or to a Human Equivalent Dose (HED)?

The Science (Causality): Directly translating doses based on straight body weight (mg/kg) often leads to severe toxicity in larger species or sub-therapeutic dosing. This is because basal metabolic rate, drug clearance, and physiological functions scale non-linearly with body weight; they correlate much more closely with Body Surface Area (BSA)[1]. To ensure scientific integrity and safety, we use allometric scaling—a mathematical extrapolation based on the Km​ factor (Body Weight / BSA)[2].

Resolution & Guidelines: The FDA provides explicit guidance on estimating the maximum safe starting dose using these Km​ factors[2]. To convert a dose from Species A to Species B, use the following formula:

DoseSpeciesB​(mg/kg)=DoseSpeciesA​(mg/kg)×Km​(SpeciesB)Km​(SpeciesA)​

For example, an 80 mg/kg dose in a rat ( Km​=6 ) translates to a human ( Km​=37 ) equivalent dose (HED) of approximately 12.9 mg/kg[3].

Table 1: Standard Allometric Scaling Factors ( Km​ )

SpeciesReference Body Weight (kg) Km​ Factor
Mouse0.023
Rat0.156
Dog10.020
Non-Human Primate3.012
Human (Adult)60.037

FAQ 2: Administration Routes & Volume Limits

Q: What are the maximum safe administration volumes for rodents, and how does route selection impact my study?

The Science (Causality): Exceeding maximum administration volumes alters the physiological baseline of the animal, leading to stress-induced changes (e.g., altered gastric emptying, elevated corticosterone) that confound PD readouts. Furthermore, the route dictates absorption kinetics: Intravenous (IV) provides 100% bioavailability instantly, while Oral (PO) and Intraperitoneal (IP) routes subject the drug to hepatic first-pass metabolism before reaching systemic circulation.

Resolution & Guidelines: Adhere strictly to Institutional Animal Care and Use Committee (IACUC) standard volume limits to maintain experimental integrity.

Table 2: Maximum Recommended Administration Volumes

RouteMouse (Max Volume)Rat (Max Volume)Formulation Constraints
Oral (PO)10 mL/kg10 mL/kgCan be a suspension. Max 20 mL/kg for pure aqueous.
Intravenous (IV)5 mL/kg5 mL/kgMust be a true solution to prevent fatal embolism.
Intraperitoneal (IP)10 mL/kg10 mL/kgHigh co-solvent % can cause local tissue necrosis.
Subcutaneous (SC)10 mL/kg5 mL/kgAbsorption is rate-limited by local capillary perfusion.

Troubleshooting Guide 1: Vehicle Selection for Poorly Soluble Compounds

Symptom: Your compound precipitates upon injection, or you observe high variability in your in vivo efficacy data. Root Cause: Suboptimal vehicle formulation. Lipophilic compounds require multi-component vehicles, but excessive use of organic solvents causes systemic toxicity[4].

Self-Validating Formulation Protocol: To build a reliable vehicle, you must balance solubility with tolerability. Always include a "vehicle-only" control group to validate that observed effects are drug-specific[4].

  • Primary Solubilization: Dissolve the API in a minimal amount of a strong co-solvent (e.g., 5-10% DMSO or Ethanol). Note: High DMSO concentrations can cause neurotoxicity and localized irritation[4].

  • Surfactant Addition: Add an emulsifier (e.g., 5-10% Tween 80 or Cremophor EL) to prevent precipitation upon aqueous dilution[4].

  • Aqueous Dilution: Bring to final volume with an aqueous carrier (e.g., 80% Saline or PBS)[4].

  • Visual Inspection: Centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the drug is in suspension (suitable for PO, but strictly prohibited for IV).

VehicleSelection Start Compound Soluble in Aqueous Buffer? Soluble Use Simple Aqueous Vehicle (Saline, PBS) Start->Soluble Yes Insoluble Determine Route of Administration Start->Insoluble No PO Oral (PO) / Intraperitoneal (IP) Insoluble->PO IV Intravenous (IV) Insoluble->IV Suspension Formulate as Suspension (e.g., 0.5% CMC, Tween 80) PO->Suspension Tolerates Particulates Solution Formulate as True Solution (DMSO / PEG400 / HP-b-CD) IV->Solution Strictly Dissolved

Decision tree for selecting in vivo formulation vehicles based on solubility and administration route.

Troubleshooting Guide 2: Diagnosing Poor Oral Bioavailability (F%)

Symptom: The compound shows excellent in vitro potency (low nanomolar IC50) but fails to show efficacy in vivo following oral administration. Root Cause: The drug is either not being absorbed through the gastrointestinal (GI) tract, or it is being rapidly cleared by hepatic first-pass metabolism before reaching systemic circulation.

Step-by-Step Diagnostic Methodology: To isolate the variable causing low exposure, you must run a parallel IV vs. PO pharmacokinetic study. This creates a self-validating dataset where the IV arm acts as the absolute baseline for systemic clearance.

  • Dose Administration:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection (ensure 100% solution).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis & PK Modeling: Quantify compound levels via LC-MS/MS and calculate the Area Under the Curve (AUC) and IV Clearance (CL).

  • Calculate Absolute Bioavailability (F%): F%=(AUCIV​AUCPO​​)×(DosePO​DoseIV​​)×100

  • Mechanistic Interpretation:

    • Scenario A (High IV Clearance): If IV CL approaches hepatic blood flow (e.g., >70 mL/min/kg in rats), the low F% is due to rapid metabolism. Action: Optimize compound stability or utilize a prodrug strategy.

    • Scenario B (Low IV Clearance, Low F%): The compound is stable but not crossing the gut wall. Action: Optimize formulation (e.g., amorphous solid dispersions, lipid-based formulations) to improve GI solubility/permeability.

PK_Troubleshooting Dose Oral Administration (PO) GI GI Tract Absorption Dose->GI Liver Hepatic First-Pass Metabolism GI->Liver Absorbed into Portal Vein Solubility Poor Solubility / Permeability (Formulation Fix Needed) GI->Solubility Excreted in Feces (Unabsorbed) Systemic Systemic Circulation (Low F%) Liver->Systemic Escapes Metabolism Metabolism High Hepatic Clearance (Structural Fix Needed) Liver->Metabolism Extensively Metabolized (CYP450)

Mechanistic pathway of oral drug absorption and first-pass metabolism leading to low bioavailability.

References

  • 전임상에서 임상 용량 전환 - Barry berry 작업실 (FDA Guidance on HED). Source: tistory.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJRPIL6cXPh1DxFyuybUEEq1Xs74PTN_Ik2anxyZEE0diGhnt1Yp3rH43SOUkpkrO5nSnrkVZwE6W5BcpVUOFoS4zEc7Rh9WHdBxxYrhp6KaVCWAADX9hCsdLED9vPbjOp1Vo=]
  • Isopropyl Cloprostenate / Vehicle Selection for In Vivo Studies. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiSKuaaibgz-C_n_NBd9g36hlCzpIHrXzdoCo_ivBvWW8-Dgr2ul3CN_LqXnIhzD22GsOKFbGC_ZS1Gz5j8dkrZ2txInFDsOBoQ4c8JKADWWP_KPYH9InZJf0EeBp4Jky2APTM]
  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRkBHhQN9-PCXSNXvmlOVtvtKb0aRekMD1_prgAs98meOfOiGCibX1G5UL4PWQWMaXoRqOoPWzLRcr1FryeuTMcB3vqzhjKyKflj9PkzDZekJ1T2jCc4DLI5X19aqAbEl3oqig6TPmW2cWUlU=]
  • A single exposure to brivaracetam or perampanel does not cause cell death in neonatal rats. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIM4tvz040W1ydY8nWtmiukB9n12q7InGlUR5JXsFEUQZLXA1B_jzF-8VDFnT0gHPeZavljaA7YPX-zcxIRp7kGOdjZtFEtftlvCfSWlrrMj7SH2ud9aSgLTThqDUYQdt1LpW_W1vQwhI-MHKd]

Sources

Technical Support Center: Resolving Assay Inconsistencies for 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic data when working with the 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold. While this heterocyclic core is a privileged building block in the development of highly potent kinase inhibitors (such as those targeting ALK and ROS1)[1] and GPCR ligands, its unique physicochemical and electronic properties introduce specific assay liabilities.

This guide is designed to help drug development professionals diagnose and resolve the three most common failure modes associated with this scaffold: cytosolic metabolic instability, colloidal aggregation, and fluorescence interference.

FAQ 1: The In Vitro to In Cellulo Disconnect

Q: My 6-methylimidazo[1,2-a]pyrimidine-3-carboxamide derivative demonstrates sub-nanomolar IC50 values in biochemical kinase assays, but loses all activity in cell-based assays and in vivo models. Standard Human Liver Microsome (HLM) assays show high stability. What is causing this drop-off?

The Causality: The most probable root cause is rapid metabolic degradation by Aldehyde Oxidase (AO) [2]. The imidazo[1,2-a]pyrimidine core is highly electron-deficient, making the carbon atoms adjacent to the heterocyclic nitrogens highly susceptible to nucleophilic attack by AO[3]. Standard HLM stability assays routinely fail to detect this liability because microsomes are derived from the endoplasmic reticulum and only contain membrane-bound enzymes like Cytochrome P450s (CYPs). AO is a cytosolic enzyme. Therefore, your compound appears stable in HLM but is rapidly metabolized into an inactive lactam in whole cells or in vivo[2].

Self-Validating Protocol: Cytosolic S9 Fraction Stability Assay

To definitively prove AO-mediated degradation, you must run an assay that isolates AO activity from CYP activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of your compound in 50 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human S9 fraction (which contains both microsomal and cytosolic enzymes) to a final protein concentration of 1 mg/mL.

  • The Critical Omission (Isolating AO): Do NOT add NADPH. CYPs obligately require NADPH as a cofactor. AO, however, uses water as its oxygen source and does not require exogenous cofactors[3]. Omitting NADPH silences CYP activity.

  • Validation Control: Run a parallel incubation containing 10 µM of Raloxifene or Hydralazine (potent, specific AO inhibitors)[3].

  • Incubation & Quench: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes, quenching immediately with three volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze parent compound depletion via LC-MS/MS. Self-Validation Check: If the compound degrades rapidly in the absence of NADPH, but the degradation is completely halted in the Raloxifene control arm, you have definitively diagnosed AO liability[3]. You must now pursue medicinal chemistry strategies (e.g., blocking the reactive site with steric bulk or altering the heterocycle) to bypass this metabolic sink[4].

FAQ 2: Erratic Biochemical Readouts

Q: Replicate biochemical assays (e.g., TR-FRET or AlphaScreen) are yielding wildly shifting IC50 values. Furthermore, the dose-response curves exhibit unusually steep Hill slopes (nH > 2.0). How do I stabilize the readout?

The Causality: This is a classic hallmark of colloidal aggregation . The planar aromatic system of the imidazo[1,2-a]pyrimidine core, combined with the zwitterionic potential of the carboxylic acid moiety, often results in poor kinetic solubility in aqueous assay buffers. Instead of precipitating macroscopically, the compound forms sub-micron colloidal aggregates. These aggregates act as "sticky" sinks, non-specifically sequestering and denaturing the target protein, which artificially inflates apparent potency and results in steep, non-stoichiometric dose-response curves.

Self-Validating Protocol: DLS and Buffer Optimization

Optical microscopy cannot resolve these aggregates. You must use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius of particles in your buffer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of your compound in the exact, target-free biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT). Ensure the final DMSO concentration exactly matches your assay conditions (typically 1%).

  • DLS Measurement: Read the sample in a DLS instrument at 25°C.

  • Data Interpretation: A clean monomeric solution will show a particle radius of <1 nm. If you observe a polydisperse population with a radius between 100 nm and 500 nm, colloidal aggregation is confirmed.

  • Resolution: Titrate a non-ionic detergent into the buffer. Begin by increasing Tween-20 or Triton X-100 from 0.01% to 0.05% or 0.1%. Re-measure via DLS. Self-Validation Check: The assay is only validated once the DLS confirms the complete dissolution of the >100 nm particles and the subsequent kinase assay yields a Hill slope between 0.8 and 1.2.

FAQ 3: Signal Quenching in Fluorescence Assays

Q: We observe a dose-dependent decrease in the donor fluorophore signal in our Time-Resolved FRET (TR-FRET) assay, independent of the acceptor signal. Is the compound a Pan-Assay Interference Compound (PAINS)?

The Causality: Not necessarily. The highly conjugated π -system of 6-methylimidazo[1,2-a]pyrimidine derivatives can strongly absorb light in the UV-Vis spectrum. If the compound's absorbance profile overlaps with the excitation wavelength of the donor fluorophore (e.g., Europium at 340 nm) or the emission wavelength, it will act as an optical filter. This is known as the Inner Filter Effect (IFE) . The compound is simply absorbing the light before it reaches the detector, mimicking target inhibition.

Resolution Workflow: Measure the compound's UV-Vis absorbance spectrum from 250 nm to 600 nm at your top assay concentration. If the absorbance exceeds 0.1 OD at the assay's excitation/emission wavelengths, you must abandon fluorescence-based readouts for this chemotype and switch to an orthogonal, label-free technology such as Surface Plasmon Resonance (SPR) or RapidFire Mass Spectrometry.

Quantitative Diagnostic Matrix

To streamline your troubleshooting, compare your assay metrics against this standardized diagnostic table:

Assay TypeTarget MetricExpected (Normal) RangePathological IndicatorRoot Cause
TR-FRET / AlphaScreen Hill Slope (nH)0.8 - 1.2> 2.0 or < 0.5Colloidal Aggregation
HS9 Stability (-NADPH) % Parent Remaining (60 min)> 80%< 20%Aldehyde Oxidase (AO) Metabolism
HLM Stability (+NADPH) % Parent Remaining (60 min)> 80%< 20%Cytochrome P450 (CYP) Metabolism
Fluorophore Interference Absorbance at 340nm< 0.05 OD> 0.10 ODInner Filter Effect (IFE)

Troubleshooting Decision Tree

Follow this logical workflow to rapidly identify and bypass the liabilities associated with the 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold.

G Start Assay Inconsistency Detected Q1 Is activity lost in cell-based assays? Start->Q1 AO_Test Run HS9 Stability Assay (No NADPH ± AO Inhibitor) Q1->AO_Test Yes Q2 Are Hill slopes > 2.0 or IC50s highly variable? Q1->Q2 No AO_Confirm AO Metabolism Confirmed (Modify Scaffold/Block Site) AO_Test->AO_Confirm Degradation Rescued by Inhibitor Agg_Test Run DLS in Assay Buffer (Check for >100nm particles) Q2->Agg_Test Yes Q3 Is background signal quenching in FRET? Q2->Q3 No Agg_Confirm Aggregation Confirmed (Increase Detergent e.g. Tween-20) Agg_Test->Agg_Confirm Particles Detected Fluor_Test Check Absorbance Spectrum (250-600nm) Q3->Fluor_Test Yes Fluor_Confirm Inner Filter Effect (Switch to SPR or MS) Fluor_Test->Fluor_Confirm Spectral Overlap

Figure 1: Decision tree for diagnosing and resolving biological assay failures for imidazo[1,2-a]pyrimidine derivatives.

References
  • Linton, A., Kang, P., Ornelas, M., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7712.[Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.[Link]

Sources

Validation & Comparative

comparing the efficacy of "6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid" to standard antifungal agents.

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent search for novel therapeutic agents to combat the growing challenge of fungal infections and drug resistance, the imidazo[1,2-a]pyrimidine scaffold has emerged as a promising area of investigation.[1][2] This guide provides a detailed comparative analysis of a representative compound from this class, 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid, against established standard-of-care antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at potential mechanisms, comparative efficacy, and the experimental methodologies required for a thorough evaluation.

The Evolving Landscape of Antifungal Therapy

The clinical management of invasive fungal diseases relies on a limited arsenal of antifungal drugs, primarily belonging to three major classes: the azoles, the polyenes, and the echinocandins.[3][4] While these agents have been pivotal in treating life-threatening infections, their efficacy is increasingly undermined by the emergence of resistant fungal strains.[3] This reality fuels the urgent need for novel antifungal agents with different mechanisms of action or improved efficacy against resistant pathogens.

Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[2][5] Their synthetic tractability and diverse pharmacological profile make them an attractive starting point for the development of new antifungal therapies.

Proposed Mechanism of Action: A Focus on Ergosterol Biosynthesis

While the precise mechanism of action for 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is yet to be definitively elucidated, molecular docking studies of similar imidazo[1,2-a]pyrimidine derivatives suggest a potential interaction with the fungal enzyme lanosterol 14-alpha-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[7][8]

This proposed mechanism places imidazo[1,2-a]pyrimidines in a similar functional space as the widely used azole antifungals, such as fluconazole.[7][9] By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[8]

G cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Synthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Imidazo_pyrimidine 6-Methylimidazo[1,2-A]pyrimidine -3-carboxylic acid Inhibition Inhibition Imidazo_pyrimidine->Inhibition Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Inhibition Inhibition->CYP51 G cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Stock Prepare Antifungal Stock Solutions Dilutions Serial Dilutions in 96-Well Plate Stock->Dilutions Inoculation Inoculate Plates Dilutions->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Reading Read Plates (Visually or Spectrophotometrically) Incubation->Reading MIC Determine MIC/MEC Reading->MIC

Sources

Architectural Precision in Pharmacophore Design: A Head-to-Head Comparison of Imidazopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry pivots toward highly selective targeted therapies, the imidazopyrimidine scaffold has emerged as a privileged, bioisosteric replacement for purine bases[1]. However, the assumption that all fused 5,6-bicyclic nitrogen heterocycles behave similarly in biological systems is a critical misstep. The exact topological placement of the bridgehead nitrogen—differentiating structural isomers like imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine —fundamentally alters the scaffold’s dipole moment, electron density, and hydrogen-bond acceptor trajectory[2]. Furthermore, positional regioisomerism dictates the thermodynamic feasibility of engaging specific hydrophobic pockets in target proteins[3].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, head-to-head comparison of imidazopyrimidine isomers. This analysis will equip drug development professionals with the mechanistic rationale and validated experimental frameworks necessary to select the optimal scaffold for kinase inhibition, antimicrobial, and CNS applications.

Structural Isomerism: The [1,2-a] vs. [1,2-c] Paradigm

The translocation of a single nitrogen atom across the pyrimidine ring dictates the therapeutic trajectory of the molecule.

Imidazo[1,2-a]pyrimidine: The Kinase & CNS Specialist

The [1,2-a] isomer is heavily favored in oncology and neurology. The nitrogen at the 1-position acts as a highly directional hydrogen-bond acceptor. In the context of B-Raf kinase—a critical node in the MAPK/ERK pathway—this nitrogen forms a crucial hydrogen bond with the hinge region residue Lys483 at a distance of ~1.76 Å[2]. This precise alignment makes the [1,2-a] core an exceptionally potent ATP-competitive inhibitor. Additionally, specific fluoro-substituted [1,2-a] isomers demonstrate profound functional selectivity and oral bioavailability (F = 42%) as GABA-A α2/α3 receptor agonists, significantly outperforming their imidazopyridine counterparts[4].

Imidazo[1,2-c]pyrimidine: The Anti-Infective Specialist

Shifting the nitrogen to the c-face alters the electronic distribution, reducing affinity for standard kinase ATP pockets but dramatically enhancing interactions with viral and bacterial targets. The [1,2-c] isomers have demonstrated sub-micromolar efficacy (EC50 = 0.66 µM) against the BK polyomavirus[2]. Furthermore, both [1,2-a] and [1,2-c] isomers exhibit remarkable antitubercular potency, with Minimum Inhibitory Concentrations (MIC) dropping below 0.195 µM against multi-drug resistant Mycobacterium tuberculosis strains[5].

ScaffoldLogic Start Target Identification Kinase Kinase Target (e.g., B-Raf, CDK) Start->Kinase Infectious Infectious Disease (Viral/Bacterial) Start->Infectious ScaffoldA Imidazo[1,2-a]pyrimidine (H-Bond Acceptor at N1) Kinase->ScaffoldA ATP Pocket Alignment Infectious->ScaffoldA M. tuberculosis (MIC <0.195 µM) ScaffoldC Imidazo[1,2-c]pyrimidine (Altered Dipole Moment) Infectious->ScaffoldC Viral Polymerase Targets

Decision logic for selecting imidazopyrimidine structural isomers based on the therapeutic target.

Positional Regioisomerism and Target Selectivity

Even within a chosen scaffold, positional isomerism dictates bioactivity. In antiproliferative assays against breast, prostate, and colon tumors, specific regioisomers maintain high cytotoxicity, whereas shifting the substitution pattern to 1,3- or 1,2-regioisomers results in a precipitous drop in activity[3].

In the development of B-Raf kinase inhibitors, the presence of an aryl or heteroaryl group at the 3-position of the imidazo[1,2-a]pyrimidine core is non-negotiable. This specific regioisomer is required to engage the hydrophobic DFG-out pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation[2][6].

Pathway Receptor RTK (EGFR/VEGFR) Ras Ras GTPase Receptor->Ras BRaf B-Raf Kinase (V600E Mutated) Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Isomer (e.g., 11e) Inhibitor->BRaf Competitive Inhibition (IC50 ~1.4 µM)

B-Raf/MEK/ERK Signaling Pathway Modulated by Imidazo[1,2-a]pyrimidine Kinase Inhibitors.

Head-to-Head Quantitative Bioactivity Comparison

The following table synthesizes the in vitro performance of different imidazopyrimidine isomers across distinct therapeutic targets.

Isomer ClassPrimary TargetRepresentative Compound / SubstitutionBioactivity MetricKey Mechanistic Feature
Imidazo[1,2-a]pyrimidine B-Raf KinaseCompound 11e (Aryl at C-3)IC₅₀ = 1.4 µMH-bond with Lys483 in the ATP hinge region[2]
Imidazo[1,2-a]pyrimidine GABA-A α3 ReceptorCompound 14a (Fluoro-substituted)F = 42%, High AffinityFunctional selectivity via lipophilic pocket engagement[4]
Imidazo[1,2-c]pyrimidine BK PolyomavirusCompound 33 (6-benzyl derivative)EC₅₀ = 0.66 µMDisruption of viral replication machinery[2]
Imidazo[1,2-a]pyrimidine M. tuberculosisBenzyl ester analogs (5,6-fused)MIC < 0.195 µMDisruption of mycobacterial cell wall synthesis[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that distinguish true target engagement from assay artifacts (e.g., compound auto-fluorescence or precipitation).

Protocol 1: Cell-Free TR-FRET B-Raf Kinase Inhibition Assay

Targeting Imidazo[1,2-a]pyrimidine derivatives.

Causality & Self-Validation Mechanism: Heterocyclic compounds often exhibit intrinsic fluorescence, leading to false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this by utilizing a Europium fluorophore with a long emission half-life. The ratiometric readout (615 nm / 665 nm) inherently normalizes well-to-well dispensing errors and compound auto-fluorescence, ensuring that a drop in signal is a true reflection of kinase inhibition[7].

  • Enzyme Preparation: Dilute recombinant B-Raf (V600E mutant) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 100 nL of the imidazo[1,2-a]pyrimidine isomer (serial dilutions in DMSO) into a 384-well plate. Add 5 µL of the B-Raf enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km value) and biotinylated MEK1 peptide. Incubate for 60 minutes.

  • Quench & Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC)[7].

  • Readout: Excite at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Whole-Cell Resazurin Microtiter Assay (REMA) for M. tuberculosis

Targeting Imidazo[1,2-c]pyrimidine and[1,2-a]pyrimidine derivatives.

Causality & Self-Validation Mechanism: Traditional optical density (OD₆₀₀) measurements fail if a highly lipophilic isomer precipitates in the culture media, mimicking cell density. The REMA assay circumvents this: resazurin is only reduced to highly fluorescent resorufin by the diaphorase enzymes of metabolically active, living cells[5]. A precipitated compound will correctly read as non-fluorescent, validating true bactericidal activity.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ ~0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: Perform 2-fold serial dilutions of the imidazopyrimidine isomers in 96-well microtiter plates (final volume 100 µL/well).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Include positive controls (Isoniazid) and negative controls (DMSO only). Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Visually inspect for color change (blue to pink indicates viability). Quantify fluorescence (Ex 530 nm / Em 590 nm) to determine the exact MIC (lowest concentration preventing resazurin reduction).

References

  • ResearchGate. Some imidazo[1,2-a]pyrimidines with interesting biological activities... Available at:[Link]

  • ACS Publications. Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Available at: [Link]

  • PMC (NIH). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at:[Link]

  • PMC (NIH). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available at: [Link]

  • PMC (NIH). Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. Available at:[Link]

  • Der Pharma Chemica. Synthesis, In Silico and In Vitro anticancer screening of some novel nitrogen bridged imidazopyrimidines. Available at:[Link]

  • Google Patents.Substituted acetylenic imidazo[1,2-A]pyridazines as kinase inhibitors.

Sources

A Comprehensive Guide to Kinase Cross-Reactivity Profiling: A Case Study of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies for kinase cross-reactivity profiling, a critical process in modern drug discovery. We will use the novel investigational compound, 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid , as a case study to illustrate the principles, experimental workflows, and data interpretation that underpin the assessment of kinase inhibitor selectivity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing precision therapeutics.

Introduction: The Selectivity Imperative in Kinase Drug Discovery

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are master regulators of cellular communication.[1] They catalyze the transfer of a phosphate group from ATP to substrate proteins, a process that governs cell growth, differentiation, and metabolism.[1] Consequently, dysregulated kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[1]

The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[2] However, a significant challenge persists: achieving inhibitor selectivity.[1] The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the kinome.[2] This structural similarity means that an inhibitor designed for one kinase may inadvertently bind to and inhibit dozens of others—a phenomenon known as off-target activity.[1][2]

Such promiscuity can lead to unforeseen toxicities and adverse side effects, a major cause of clinical trial failures.[1] Conversely, in some cases, this "polypharmacology" can be beneficial. Therefore, a comprehensive understanding of a compound's interaction profile across the kinome is not merely a regulatory requirement but a fundamental component of a successful drug discovery strategy.[3][4]

The imidazo[1,2-a]pyrimidine scaffold, to which our subject compound belongs, is recognized as a "privileged" structure in medicinal chemistry, known for its interaction with various kinases.[5][6][7] In this guide, we will treat 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (hereafter referred to as IMP-3CA ) as a novel compound designed to inhibit a specific kinase, and we will walk through the essential process of defining its selectivity profile.

Chapter 1: The Rationale for Kinase Selectivity Profiling

The central goal of selectivity profiling is to quantify an inhibitor's potency against its intended target relative to its activity against a broad panel of other kinases. This process provides a predictive window into a compound's potential for both therapeutic efficacy and toxicity. Early and comprehensive profiling allows medicinal chemists to make informed decisions, refining chemical structures to enhance selectivity and mitigate risks.[3][8]

The interconnected nature of cellular signaling pathways underscores the importance of this endeavor. Inhibiting an off-target kinase can trigger a cascade of unintended biological consequences. The diagram below illustrates a simplified signaling network, demonstrating how multiple kinases (nodes) are functionally linked. Unintended inhibition of a node like MEK or AKT, when targeting RAF, could lead to a complex and potentially detrimental cellular response.

G cluster_0 RAS-RAF-MEK-ERK Pathway cluster_1 PI3K-AKT-mTOR Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->RAF mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Simplified Kinase Signaling Network

Chapter 2: Methodologies for Assessing Kinase Inhibition

Several robust technologies are available for high-throughput kinase profiling. The choice of platform often depends on factors like sensitivity, cost, and the specific kinase being assayed. Here, we compare two industry-standard, non-radioactive methods.

Technology A: Z'-LYTE™ FRET-Based Assay

This technology provides a homogeneous, fluorescence-based method to measure kinase activity.[9] The assay principle relies on Fluorescence Resonance Energy Transfer (FRET) between two fluorophores (e.g., Coumarin and Fluorescein) attached to a synthetic peptide substrate.

  • Mechanism: In the initial reaction, the kinase transfers a phosphate from ATP to the peptide. In a subsequent development step, a site-specific protease is added. This protease can only cleave the non-phosphorylated peptides.[10]

  • Signal: When the non-phosphorylated peptide is cleaved, the FRET pair is separated, and excitation of the Coumarin donor results in its characteristic emission. If the peptide is phosphorylated, it is protected from cleavage, FRET remains intact, and excitation of the donor results in emission from the Fluorescein acceptor.[9]

  • Readout: The ratio of donor to acceptor emission is directly proportional to the extent of phosphorylation and thus, kinase activity.

Technology B: Caliper LabChip® Mobility-Shift Assay (MSA)

This microfluidic-based platform uses the principles of capillary electrophoresis to separate the non-phosphorylated substrate from the phosphorylated product.[11]

  • Mechanism: A kinase reaction is performed with a fluorescently labeled peptide substrate. The addition of a phosphate group from ATP alters the peptide's net charge and size.[11]

  • Separation: The reaction mixture is sipped into a microfluidic chip. An electric field is applied, causing the substrate and product to migrate through a separation channel at different velocities.[11]

  • Readout: As the peptides pass a detection window, a laser excites the fluorescent label, and the resulting signals are recorded as separate peaks. The ratio of the product peak height (or area) to the sum of the substrate and product peaks determines the percent conversion and, therefore, the kinase activity.

The general workflow for profiling a compound like IMP-3CA using either technology follows a standardized process, outlined in the diagram below.

G A Compound Preparation (Serial Dilution of IMP-3CA in DMSO) B Assay Plate Setup (Dispense compound dilutions into 384-well plate) A->B C Kinase/Substrate Addition (Add enzyme and specific peptide substrate to wells) B->C D Reaction Initiation (Add ATP to start the kinase reaction) C->D E Incubation (Allow reaction to proceed at room temp) D->E F Reaction Termination / Detection (Add Stop solution or Development Reagent) E->F G Data Acquisition (Read plate on fluorescence reader or mobility-shift system) F->G H Data Analysis (Normalize data, plot dose-response curves, calculate IC50 values) G->H

General Workflow for Kinase Profiling

Chapter 3: Experimental Protocol: Z'-LYTE™ Kinase Selectivity Profiling

This protocol provides a self-validating system for determining the IC50 value of an inhibitor against a given kinase. The use of appropriate controls (no inhibitor, no enzyme) is critical for data normalization.

Objective: To determine the concentration of IMP-3CA required to inhibit 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant Human Kinase of interest

  • Z'-LYTE™ Peptide Substrate specific to the kinase[10][12]

  • ATP Solution

  • Kinase Buffer

  • IMP-3CA (test inhibitor) stock solution in 100% DMSO

  • Z'-LYTE™ Development Reagent

  • Z'-LYTE™ Stop Reagent

  • 384-well polypropylene plates

  • Fluorescence plate reader capable of measuring emissions at 445 nm and 520 nm[13]

Procedure:

  • Compound Dilution: Prepare a 12-point serial dilution of IMP-3CA in 100% DMSO, typically starting from a 1 mM concentration. This creates a concentration range to generate a full dose-response curve.

  • Assay Plate Preparation: Dispense 2.5 µL of each compound dilution into the wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition control) and wells that will receive no kinase (for 100% inhibition control).

  • Kinase/Substrate Solution: Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the specific kinase and its corresponding FRET-peptide substrate. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a 4X ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure that the measured IC50 value approximates the inhibitor's binding affinity (Ki).[14][15] Add 2.5 µL of the 4X ATP solution to all wells to start the reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Development Reaction: Add 5 µL of the Development Reagent to each well. This reagent contains the site-specific protease. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of Stop Reagent to each well to quench the development reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (520 nm / 445 nm) for each well.

    • Normalize the data: The average signal from the "no inhibitor" (DMSO only) wells represents 0% inhibition, and the "no kinase" wells represent 100% inhibition.

    • Calculate the Percent Inhibition for each concentration of IMP-3CA.

    • Plot the Percent Inhibition against the logarithm of the IMP-3CA concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16]

Chapter 4: Comparative Cross-Reactivity Profile of IMP-3CA

Following the protocol described above, IMP-3CA was profiled against a panel of 25 kinases representing diverse families within the human kinome. For comparison, we include data for a hypothetical alternative, Compound-X , a known multi-kinase inhibitor from a different chemical series. The primary intended target for IMP-3CA was hypothesized to be Aurora Kinase A (AURKA).

Table 1: Kinase Inhibition Profile of IMP-3CA vs. Compound-X

Kinase TargetKinase FamilyIMP-3CA IC50 (nM)Compound-X IC50 (nM)
AURKA Ser/Thr15 250
AURKBSer/Thr4528
AURKCSer/Thr15060
ABL1Tyr>10,0005
SRCTyr8,50018
LCKTyr>10,00012
EGFRTyr9,200450
VEGFR2 (KDR)Tyr1,2002
PDGFRβTyr2,50010
c-KITTyr>10,0008
FLT3Tyr7,8004
CDK2/CycASer/Thr (CMGC)8501,500
CDK9/CycT1Ser/Thr (CMGC)2,300950
GSK3βSer/Thr (CMGC)>10,0006,700
PIM1Ser/Thr (CAMK)35075
ROCK1Ser/Thr (AGC)>10,0002,100
AKT1Ser/Thr (AGC)9,5003,500
p38α (MAPK14)Ser/Thr (CMGC)>10,00042
JNK1Ser/Thr (CMGC)>10,00088
MEK1Ser/Thr (STE)>10,000>10,000
CHK1Ser/Thr (CAMK)6,800120
PLK1Ser/Thr95800
CLK1Ser/Thr (CMGC)4,2002,200
DYRK1ASer/Thr (CMGC)6,5001,800
RSK2Ser/Thr (AGC)>10,0004,100

Analysis of Comparative Data:

  • IMP-3CA Selectivity: The data demonstrate that IMP-3CA is a potent inhibitor of its primary target, AURKA, with an IC50 of 15 nM. It displays a notable degree of selectivity. It shows moderate off-target activity against other Aurora family members (AURKB, AURKC) and Polo-like kinase 1 (PLK1), which is not uncommon for Aurora inhibitors due to structural similarities. Most other kinases, particularly from the tyrosine kinase family, are inhibited only at high micromolar or higher concentrations, indicating a favorable selectivity profile.

  • Compound-X Profile: In contrast, Compound-X is a highly promiscuous inhibitor. While it is a weak AURKA inhibitor, it potently inhibits multiple receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT, FLT3) and the non-receptor tyrosine kinase ABL1.[6] This broad activity profile suggests a higher potential for off-target toxicities.

Chapter 5: Interpreting the Data and Guiding Next Steps

The quantitative data from the kinase panel screen is the first step in building a comprehensive understanding of a compound's biological activity.

Interpreting the Profile:

The selectivity of IMP-3CA for AURKA over other kinases is a promising result. The moderate inhibition of AURKB and PLK1 warrants further investigation. Inhibition of these kinases can have distinct cellular consequences (e.g., effects on cytokinesis) that need to be evaluated in cell-based assays. The lack of activity against major tyrosine kinases like VEGFR2 and EGFR is a significant advantage, as inhibition of these targets is associated with well-documented side effects such as hypertension and skin rash.

Causality and Future Directions:

  • Structural Biology: The next logical step is to obtain co-crystal structures of IMP-3CA bound to AURKA, AURKB, and PLK1. This will reveal the precise binding mode and highlight subtle differences in the ATP pockets that could be exploited to further improve selectivity through medicinal chemistry efforts.[4]

  • Cellular Target Engagement: Biochemical IC50 values must be validated in a cellular context. Assays that measure the phosphorylation of a direct downstream substrate of AURKA (e.g., Histone H3 at Ser10) in treated cells would confirm that IMP-3CA engages its target in a more physiologically relevant environment.

  • Lead Optimization: Based on the structural and cellular data, medicinal chemists can rationally design new analogs of IMP-3CA. The goal would be to maintain or improve potency against AURKA while reducing activity against AURKB and PLK1, thereby refining the selectivity profile.[8]

Conclusion

Kinase cross-reactivity profiling is an indispensable pillar of modern drug discovery.[4] It provides a roadmap for navigating the complexities of the human kinome, enabling the development of safer and more effective medicines. Through the case study of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (IMP-3CA) , we have demonstrated how a systematic and comparative approach, utilizing advanced assay technologies, can generate a clear and actionable selectivity profile. The hypothetical data presented show IMP-3CA to be a potent and relatively selective inhibitor of Aurora Kinase A, distinguishing it from more promiscuous alternatives. This detailed profiling is the foundation upon which subsequent preclinical and clinical development can be confidently built.

References

  • Oceanomics. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit.
  • Manuals+. (2025, September 17). LabChip® EZ Reader Mobility Shift Assay Development Guide.
  • PubMed. (2013, May 15). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors.
  • PubMed. (2011, August 15). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase.
  • PMC. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Medicinal Chemistry Letters. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data.
  • Books. Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • Invitrogen. Z'-LYTE™ Kinase Assay Platform.
  • PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics.
  • Thermo Fisher Scientific. Z'-LYTE Kinase Assay Kits.
  • Benchchem. In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • PMC - NIH. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery.
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Taylor & Francis. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Thermo Fisher Scientific. (2021, January 29). SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
  • DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • PMC. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
  • Benchchem. Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach.
  • Thermo Fisher Scientific. Z'-LYTE Reactivity Table.
  • Fisher Scientific. Your target is our aim.
  • Carna Bio USA Inc. The Development of a Novel Mobility Shift Analysis System for Kinase Small Molecule Drug Discovery using the SCIEX BioPhase 8800.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the safety and efficacy of privileged chemical scaffolds. The imidazo[1,2-a]pyrimidine core is a highly versatile pharmacophore utilized in the development of kinase inhibitors, anticancer agents, and antiparasitic drugs. Within this chemical space, 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) serves as a foundational synthetic building block.

While the base carboxylic acid exhibits relatively low baseline toxicity and high stability, derivatization at the C3 and C6 positions drastically alters its biological activity and toxicological profile. This guide provides an objective, data-driven comparison of the toxicity profiles of various imidazo[1,2-a]pyrimidine derivatives, supported by self-validating experimental protocols and mechanistic insights.

Mechanistic Insights: Structural Determinants of Toxicity

The transformation of the benign 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid into bioactive therapeutic candidates requires precise structural modifications. The causality behind the resulting toxicity profiles is directly linked to the functional groups introduced during derivatization:

  • Genotoxicity via Nitroso Substitution: Introducing a nitroso group at the C3 position transforms the scaffold into a potent DNA poison. As demonstrated in chemical-genetic profiling studies , 3-nitroso derivatives cause severe nuclear DNA damage and induce mutagenesis in both yeast and human cell lines (e.g., Jurkat and HeLa cells). The toxicity here is non-selective, driven by the disruption of highly conserved DNA repair pathways.

  • Targeted Apoptosis via Imine/Amine Substitution: Conversely, substituting the core with imine or amine groups shifts the mechanism from broad genotoxicity to targeted apoptosis. These derivatives modulate the Bax/Bcl-2 gene ratio, triggering cytochrome c release and selectively inducing apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) while sparing healthy endothelial cells .

  • Parasite-Specific Toxicity via Benzodioxole Conjugation: When conjugated with benzodioxole, the scaffold exhibits high selective toxicity toward Leishmania amastigotes. The mechanism exploits metabolic differences between the parasite and the host, resulting in high antiparasitic efficacy with negligible toxicity to murine macrophages .

SAR_Workflow Base 6-Methylimidazo[1,2-a] pyrimidine-3-carboxylic acid Nitroso 3-Nitroso Substitution Base->Nitroso Derivatization Amine Imine/Amine Substitution Base->Amine Derivatization DNA Genotoxicity (DNA Poisoning) Nitroso->DNA Induces Apop Targeted Apoptosis (Bax/Bcl-2 Upregulation) Amine->Apop Induces

Structural derivatization pathways and their divergent toxicological outcomes.

Quantitative Toxicity Comparison

To objectively evaluate the safety window of these compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) against target cells with their half-maximal cytotoxic concentrations (CC₅₀) in healthy models. The Selectivity Index (SI = CC₅₀ / IC₅₀) provides a quantitative measure of the therapeutic window.

Compound Class / ModificationTarget Cell LineTarget IC₅₀ (µM)Healthy Cell ModelHealthy CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
3-Nitroso Derivative Human Jurkat Cells25.0Human HeLa Cells< 30.0< 1.0DNA Poison / Genotoxicity
Imine-bearing Derivative MCF-7 (Breast Cancer)43.4HUVEC (Endothelial)> 80.0~ 1.8Apoptosis (Bax/Bcl-2)
Amine-bearing Derivative MDA-MB-231 (Cancer)35.1HUVEC (Endothelial)> 70.0~ 2.0Apoptosis (Bax/Bcl-2)
Benzodioxole Conjugate Leishmania Amastigotes6.63Murine Macrophages82.0212.37Parasite-specific disruption

Data synthesized from recent in vitro chemical-genetic and antiproliferative screening studies .

Self-Validating Experimental Protocols for Toxicity Profiling

To ensure scientific integrity, toxicity assessments must rely on methodologies that control for metabolic artifacts. Below are the field-proven protocols used to generate the comparative data above.

Protocol A: Sulforhodamine B (SRB) Assay for Cytotoxicity

Causality & Rationale: Unlike the traditional MTT assay, which measures mitochondrial metabolic activity (and can be artificially skewed by chemical interference), the SRB assay is a self-validating system. SRB dye binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct, linear correlation with total cellular protein mass (biomass), ensuring that the IC₅₀ reflects true cell death or growth inhibition rather than transient metabolic shifts .

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., MCF-7 or HUVEC) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C to ensure cells enter the logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives (e.g., 10 µM to 100 µM). Add to the wells and incubate for 48–72 hours. Control: Include a vehicle-only control (e.g., 0.1% DMSO) to establish baseline viability.

  • TCA Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA instantly halts cellular metabolism and cross-links proteins to the plate bottom, preventing cell loss during subsequent washing steps.

  • Staining & Washing: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes. Wash repeatedly with 1% acetic acid. Causality: The acetic acid removes unbound dye without solubilizing the protein-bound dye, guaranteeing high signal-to-noise ratios.

  • Solubilization & Readout: Solubilize the bound dye using 10 mM Tris-base solution (pH 10.5) on a shaker for 10 minutes. Read absorbance at 540 nm using a microplate reader to calculate the IC₅₀.

SRB_Assay Seed Seed Cells (96-well plate) Treat Compound Treatment (24-72h incubation) Seed->Treat Fix TCA Fixation (Preserves cellular proteins) Treat->Fix Stain SRB Staining (Binds basic amino acids) Fix->Stain Wash Wash (1% Acetic Acid) (Removes unbound dye) Stain->Wash Read Absorbance Readout (540 nm) Wash->Read

Self-validating SRB assay workflow for accurate cellular biomass quantification.

Protocol B: Chemical-Genetic Profiling for Genotoxicity

Causality & Rationale: To determine if a compound acts as a DNA poison (like the 3-nitroso derivatives), we utilize a Saccharomyces cerevisiae deletion mutant array. By exposing yeast strains lacking specific DNA repair genes to the compound, we can pinpoint the exact biological pathways the compound disrupts. If strains lacking DNA repair mechanisms die at significantly lower concentrations than wild-type strains, the compound is validated as a genotoxin .

Step-by-Step Methodology:

  • Library Arraying: Pin a library of homozygous yeast deletion mutants onto agar plates containing rich media.

  • Compound Exposure: Transfer the colonies to liquid cultures containing sub-lethal concentrations (e.g., 50 µM) of the test compound. Causality: Sub-lethal dosing prevents pan-cellular death, allowing for the identification of hypersensitive mutant strains.

  • Kinetic Growth Quantification: Measure optical density (OD₆₀₀) every 15 minutes over 24 hours. Compare the growth curves of DNA-repair deficient strains (e.g., rad52Δ) against the wild-type control to confirm genotoxic mechanisms.

Strategic Recommendations for Drug Development

When utilizing 6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid as a starting material, medicinal chemists must carefully navigate the structure-toxicity landscape.

  • Avoid C3-Nitroso groups if the goal is to develop safe, long-term therapeutics, as the inherent genotoxicity will likely lead to failure in preclinical safety pharmacology.

  • Prioritize Imine/Amine and Benzodioxole conjugations for oncology and antiparasitic applications, respectively. These modifications consistently yield favorable Selectivity Indices (SI > 2.0) and demonstrate predictable, targeted mechanisms of action without triggering broad DNA damage responses.

References

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells Source: PLoS Genetics (via NCBI PMC) URL:[Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity Source: Turkish Journal of Chemistry (via ResearchGate) URL:[Link]

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes Source: ACS Omega URL:[Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative Pharmacokinetic Analysis of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid backbone, in particular, has garnered significant interest as a template for the design of novel therapeutic agents. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides a comparative analysis of the pharmacokinetic profiles of select imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine derivatives, offering insights into structure-pharmacokinetic relationships to aid researchers in the design of molecules with improved drug-like properties.

The Critical Role of Pharmacokinetics in Drug Discovery

A successful drug must not only interact effectively with its intended target but also possess a favorable absorption, distribution, metabolism, and excretion (ADME) profile. This ensures that an adequate concentration of the active compound reaches the site of action and is maintained for a sufficient duration to elicit a therapeutic effect, while minimizing off-target toxicity. Key pharmacokinetic parameters that guide the optimization of lead compounds include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood plasma.

  • Time to Reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Understanding how chemical modifications to the core scaffold influence these parameters is paramount for rational drug design.

Comparative Pharmacokinetic Profiles

One notable study on imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents provides a clear example of how structural modifications can impact in vivo pharmacokinetics.[3] The following table summarizes the pharmacokinetic parameters of two such derivatives after oral (PO) and intravenous (IV) administration in mice.

CompoundMolecular WeightClogPPO AUC (ng·h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t1/2 (h)IV Clearance (mL/min/kg)Bioavailability (%F)
13 4111.838501810.2513.243.135.8
18 358.413.64111810.254.335.8-

Data sourced from Moraski et al., ACS Medicinal Chemistry Letters, 2011.[3]

Analysis of the Data:

Compound 13 , a more polar molecule (ClogP 1.8), exhibits a significantly higher oral exposure (AUC) and a longer half-life compared to what is observed for many drug candidates.[3] Its bioavailability of 35.8% indicates good absorption from the gastrointestinal tract. In contrast, while the full bioavailability data for compound 18 is not provided, its lower AUC and shorter half-life despite a higher lipophilicity (ClogP 3.6) suggest that factors other than just lipophilicity are playing a crucial role in its pharmacokinetic profile.[3] This underscores the complex interplay of various physicochemical properties in determining the in vivo fate of a compound.

Another key aspect to consider is the metabolic stability of the imidazo[1,2-a]pyrimidine core. A study focusing on an N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide derivative revealed that the imidazo[1,2-a]pyrimidine moiety is susceptible to rapid metabolism by aldehyde oxidase (AO).[4] This metabolic pathway can significantly impact the half-life and overall exposure of the drug. The researchers explored various medicinal chemistry strategies to mitigate this AO-mediated oxidation, including modification of the heterocycle or blocking the reactive site.[4]

Experimental Methodologies for Pharmacokinetic Profiling

The acquisition of reliable pharmacokinetic data is contingent upon well-designed and executed in vivo studies. A typical workflow for determining the pharmacokinetic profile of a novel compound is outlined below.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow A Compound Administration (Oral or Intravenous) B Serial Blood Sampling (e.g., saphenous vein) A->B to animal model (e.g., mouse, rat) C Plasma Isolation (Centrifugation) B->C E Sample Analysis (Quantification of drug concentration) C->E D Bioanalytical Method Development (e.g., LC-MS/MS) D->E F Pharmacokinetic Data Analysis (e.g., Non-compartmental analysis) E->F G Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, %F) F->G

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Step-by-Step Protocol for In Vivo Pharmacokinetic Study:

  • Animal Model Selection: Typically, rodents such as mice or rats are used in early-stage pharmacokinetic screening.

  • Compound Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) for either oral (PO) gavage or intravenous (IV) injection.

  • Dosing: A predetermined dose of the compound is administered to the animals.

  • Blood Sampling: Blood samples are collected at various time points post-dosing from a suitable site, such as the saphenous vein.

  • Plasma Preparation: The collected blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software to calculate the key pharmacokinetic parameters.

Structure-Pharmacokinetic Relationships and Future Directions

The limited available data suggests that modifications at various positions of the imidazo[1,2-a]pyrimidine scaffold can significantly influence its pharmacokinetic properties. Key considerations for optimizing the ADME profile of 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives include:

  • Modulation of Physicochemical Properties: Fine-tuning lipophilicity (logP/logD), polarity (polar surface area), and solubility can impact absorption and distribution.

  • Metabolic Stability: As demonstrated, the imidazo[1,2-a]pyrimidine core can be a target for metabolic enzymes like aldehyde oxidase. Strategies to block or reduce this metabolism, such as the introduction of substituents at metabolically labile positions, are crucial.

  • Efflux Transporter Interactions: Investigating whether the compounds are substrates for efflux transporters like P-glycoprotein (P-gp) is important, as this can limit oral bioavailability and brain penetration.

Conclusion

The development of novel therapeutics based on the 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold holds significant promise. However, a thorough understanding and early consideration of the pharmacokinetic properties of its derivatives are essential for successful clinical translation. While comprehensive comparative data remains to be published, the insights from related chemical series highlight the importance of a multi-parameter optimization approach that balances potency with favorable ADME characteristics. Future research should focus on systematic studies to elucidate the structure-pharmacokinetic relationships within this specific chemical class, thereby paving the way for the development of safe and effective new medicines.

References

  • Moraski, G. C., Markley, L. D., Cramer, J., Hipskind, P. A., Boshoff, H., Bailey, M., Alling, T., Ollinger, J., Parish, T., & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675–679. [Link]

  • Kibou, Z., Seijas, J. A., & Vázquez-Tato, M. P. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(1), 5058. [Link]

  • Chen, Y., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529–8541. [Link]

  • Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705–7712. [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., Franzblau, S. G., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-617. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。